Product packaging for Allopurinol(Cat. No.:CAS No. 180749-07-9)

Allopurinol

Cat. No.: B061711
CAS No.: 180749-07-9
M. Wt: 136.11 g/mol
InChI Key: OFCNXPDARWKPPY-UHFFFAOYSA-N
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Description

Allopurinol is a potent, competitive, and highly specific inhibitor of the enzyme xanthine oxidase, a key component in the purine degradation pathway. By inhibiting xanthine oxidase, this compound and its primary metabolite, oxypurinol, effectively block the conversion of hypoxanthine to xanthine and xanthine to uric acid. This mechanism is fundamental for researchers studying hyperuricemia and its sequelae, such as gout and urate nephrolithiasis. Beyond its classical applications, this compound is a valuable tool in cardiovascular and ischemia-reperfusion injury research, where its antioxidant properties are investigated for their potential to mitigate oxidative stress and improve endothelial function. Furthermore, its role in purine metabolism makes it relevant in studies of chemotherapeutic side effects and certain parasitic infections. This high-purity compound is essential for in vitro and in vivo studies aiming to elucidate biochemical pathways involving purine catabolism and oxidative damage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N4O B061711 Allopurinol CAS No. 180749-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
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InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
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InChI Key

OFCNXPDARWKPPY-UHFFFAOYSA-N
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Canonical SMILES

C1=NNC2=C1C(=O)NC=N2
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Molecular Formula

C5H4N4O
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
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DSSTOX Substance ID

DTXSID4022573
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Molecular Weight

136.11 g/mol
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Physical Description

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid
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Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L
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Color/Form

FLUFFY WHITE TO OFF-WHITE POWDER, Crystals

CAS No.

315-30-0, 184789-03-5, 691008-24-9
Record name 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE
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Melting Point

greater than 662 °F (NTP, 1992), >300, 350 °C
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Foundational & Exploratory

Allopurinol's Role in Purine Metabolism Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol, a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effects by strategically intervening in the purine metabolism pathway. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound and its primary active metabolite, oxypurinol. It details their profound impact on the enzyme xanthine oxidase, the consequent alterations in purine metabolite concentrations, and the secondary effects on de novo purine synthesis. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for the analysis of xanthine oxidase activity and purine metabolites, and utilizes Graphviz diagrams to visually represent the complex signaling pathways and experimental workflows involved.

Introduction

Purine metabolism is a fundamental biological process responsible for the synthesis, degradation, and salvage of purine nucleotides, which are essential for cellular energy transfer, signaling, and as building blocks for DNA and RNA. The final steps of purine catabolism in humans culminate in the production of uric acid, a poorly soluble compound.[1] Overproduction or underexcretion of uric acid leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[1]

This compound has been a first-line therapy for gout since the 1960s.[2] It is a structural analog of hypoxanthine and functions as a potent inhibitor of xanthine oxidase, the key enzyme in the terminal steps of purine degradation.[2][3] This guide delves into the intricate molecular interactions of this compound within the purine metabolism pathway, providing a comprehensive resource for researchers and professionals in drug development.

Mechanism of Action of this compound and Oxypurinol

This compound's primary mechanism of action is the inhibition of xanthine oxidase.[2][3] this compound itself is a substrate for xanthine oxidase, which metabolizes it into its major active metabolite, oxypurinol (also known as alloxanthine).[3][4] Both this compound and oxypurinol contribute to the inhibition of xanthine oxidase, but oxypurinol is considered the major active moiety due to its longer half-life of about 15 hours, compared to this compound's 1 to 2 hours.[3][5]

The inhibition of xanthine oxidase by this compound and oxypurinol is complex. At low concentrations, this compound acts as a competitive inhibitor.[2] However, once oxidized to oxypurinol, it binds tightly to the reduced molybdenum center of the enzyme, acting as a noncompetitive inhibitor.[2][6] Oxypurinol itself is a noncompetitive inhibitor of xanthine oxidase.[2] This potent inhibition blocks the conversion of hypoxanthine to xanthine and xanthine to uric acid.[3][6]

Impact on Purine Metabolite Levels

The inhibition of xanthine oxidase leads to a significant decrease in the production of uric acid, thereby lowering serum and urinary uric acid concentrations.[7] Concurrently, the substrates of xanthine oxidase, hypoxanthine and xanthine, accumulate in the blood and are subsequently excreted in the urine.[7][8] This shift in purine excretion from the poorly soluble uric acid to the more soluble hypoxanthine and xanthine reduces the risk of crystal deposition.[7]

Secondary Effects on Purine Synthesis

Beyond the direct inhibition of uric acid production, this compound also influences the de novo synthesis of purines. The accumulation of hypoxanthine allows for its increased reutilization through the purine salvage pathway, catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). This process converts hypoxanthine back into inosine monophosphate (IMP), a precursor for adenosine and guanosine monophosphates. The resulting increase in these ribonucleotides is thought to cause feedback inhibition of amidophosphoribosyl transferase, the rate-limiting enzyme in the de novo purine synthesis pathway.[7] This secondary effect further contributes to the reduction of the total purine pool available for catabolism into uric acid.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the inhibitory kinetics of this compound and oxypurinol and their effects on purine metabolite concentrations.

Inhibitor Enzyme Form Inhibition Type Ki Value IC50 Value
This compoundXanthine Oxidase (XO)Competitive~10-fold lower than oxypurinol[6]3.57 ± 0.06 µmol/L[9]
OxypurinolXanthine Oxidase (XO)Competitive10-fold higher than this compound[6]-
This compoundXanthine Dehydrogenase (XDH)Competitive~10-fold lower than oxypurinol[6]-
OxypurinolXanthine Dehydrogenase (XDH)Competitive10-fold higher than this compound[6]-
This compound & Oxypurinol (combined)Xanthine Oxidase (XO)--0.36 mg/L[5]
Table 1: Inhibitory Kinetics of this compound and Oxypurinol on Xanthine Oxidase/Dehydrogenase.
Metabolite Matrix Effect of this compound Typical Dosage Reference
Uric AcidSerumDecrease300 mg/day[7]
Uric AcidUrineDecrease300 mg/day[7][10]
HypoxanthinePlasmaIncreaseN/A[8]
HypoxanthineUrineIncrease300 mg/day[7][8]
XanthineUrineIncrease300 mg/day[7]
OrotidineUrineIncrease300 mg/day[10]
Orotic AcidUrineIncreaseN/A[11]
Table 2: Effects of this compound on Purine and Pyrimidine Metabolite Levels.

Signaling Pathways and Experimental Workflows

Purine Metabolism and this compound's Site of Action

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism PRPP PRPP IMP IMP PRPP->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP Hypoxanthine Hypoxanthine IMP->Hypoxanthine Adenosine Adenosine AMP->Adenosine Guanine Guanine GMP->Guanine Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine->GMP HGPRT Inosine Inosine Adenosine->Inosine Inosine->Hypoxanthine UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase This compound This compound This compound->Xanthine This compound->UricAcid Oxypurinol Oxypurinol This compound->Oxypurinol Xanthine Oxidase Oxypurinol->Xanthine Oxypurinol->UricAcid

Caption: this compound's impact on purine metabolism pathways.

Experimental Workflow for Xanthine Oxidase Inhibition Assay

XO_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - this compound/Oxypurinol (Inhibitor) - Buffer Solution start->prepare_reagents reaction_setup Set up Reaction Mixtures: - Control (Enzyme + Substrate) - Inhibitor (Enzyme + Substrate + Inhibitor) prepare_reagents->reaction_setup incubation Incubate at Controlled Temperature reaction_setup->incubation measurement Measure Uric Acid Formation (e.g., Spectrophotometrically at 295 nm) incubation->measurement data_analysis Analyze Data: - Calculate % Inhibition - Determine IC50/Ki values measurement->data_analysis end End data_analysis->end

Caption: Workflow for xanthine oxidase inhibition assay.

Experimental Protocols

Determination of Xanthine Oxidase Activity

This protocol is adapted from established spectrophotometric methods for measuring xanthine oxidase activity.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at approximately 295 nm.

Materials:

  • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Xanthine solution (e.g., 0.15 mM in buffer)

  • Xanthine oxidase enzyme preparation

  • This compound or oxypurinol solutions of varying concentrations (for inhibition studies)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing phosphate buffer and the xanthine solution.

  • For inhibition assays, add the desired concentration of this compound or oxypurinol to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the xanthine oxidase enzyme solution.

  • Immediately start monitoring the change in absorbance at 295 nm over a set period (e.g., 5-10 minutes).

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Enzyme activity is typically expressed as units/mg of protein, where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of uric acid per minute.

  • For inhibition studies, calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Quantification of Purine Metabolites in Biological Samples (HPLC-UV)

This protocol outlines a general method for the analysis of purine metabolites in plasma and urine using High-Performance Liquid Chromatography with UV detection.[12]

Principle: Reverse-phase HPLC separates the different purine metabolites based on their polarity. The separated compounds are then detected and quantified by their characteristic UV absorbance.

Materials:

  • HPLC system with a C18 reverse-phase column and a UV detector

  • Mobile phase: A suitable buffer system, often a phosphate buffer with a small amount of organic modifier like methanol or acetonitrile.

  • Standards for uric acid, hypoxanthine, xanthine, and other relevant purines.

  • Perchloric acid for sample deproteinization.[13]

  • Potassium carbonate for neutralization.[13]

Sample Preparation (Plasma):

  • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge to separate the plasma.

  • To deproteinize, add a specific volume of cold perchloric acid (e.g., 0.4 M final concentration) to the plasma sample.[13]

  • Vortex and incubate on ice.

  • Centrifuge to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Neutralize the supernatant by adding a calculated amount of potassium carbonate.[13]

  • Centrifuge to remove the potassium perchlorate precipitate.

  • Filter the final supernatant through a 0.22 µm filter before injecting it into the HPLC system.

Sample Preparation (Urine):

  • Collect a urine sample.

  • Dilute the urine sample with the mobile phase or a suitable buffer.

  • Filter the diluted sample through a 0.22 µm filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Mobile Phase: Isocratic or gradient elution with a phosphate buffer-based mobile phase. For example, 20 mM potassium phosphate buffer (pH 7.25).[12]

  • Flow Rate: Typically 0.4-1.0 mL/min.[12]

  • Detection: UV detection at a wavelength suitable for purines (e.g., 235 nm or 254 nm).[12]

  • Quantification: Create a standard curve for each purine metabolite using known concentrations. The concentration of each metabolite in the sample is determined by comparing its peak area to the standard curve.

Conclusion

This compound remains a critical therapeutic agent for the management of conditions associated with hyperuricemia. Its intricate mechanism of action, involving the potent inhibition of xanthine oxidase by both the parent drug and its active metabolite, oxypurinol, effectively reduces uric acid production. The consequent increase in the more soluble purines, hypoxanthine and xanthine, along with the feedback inhibition of de novo purine synthesis, underscores the multifaceted impact of this compound on purine metabolism. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the continued optimization of existing therapies and the development of novel therapeutic strategies targeting purine metabolism.

References

Allopurinol's Effect on Reactive Oxygen Species Generation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allopurinol, a cornerstone in the management of hyperuricemia and gout, exerts a significant influence on cellular redox homeostasis through its potent inhibition of xanthine oxidase (XO). This enzyme is a critical source of reactive oxygen species (ROS), particularly superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), in various physiological and pathological states. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates ROS generation, its impact on downstream signaling pathways, and the experimental methodologies employed to investigate these effects. Quantitative data from key studies are summarized, and cellular signaling and experimental workflows are visually represented to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action: Xanthine Oxidase Inhibition

This compound's primary mechanism in reducing ROS generation is its function as a competitive inhibitor of xanthine oxidase. This compound, a structural analog of hypoxanthine, is metabolized by XO to its active metabolite, oxypurinol. Oxypurinol then binds tightly to the molybdenum-pterin center of the reduced form of the enzyme, rendering it inactive.[1][2] This inhibition blocks the terminal two steps of purine metabolism: the oxidation of hypoxanthine to xanthine and of xanthine to uric acid.[3] Both of these steps utilize molecular oxygen as an electron acceptor, leading to the production of superoxide and hydrogen peroxide.[4] By blocking these reactions, this compound directly curtails the generation of ROS from this significant enzymatic source.[4][5]

It is important to note that while this compound's primary effect is XO inhibition, some studies suggest it may also possess direct free radical scavenging properties at very high doses, far exceeding those required for XO inhibition.[1]

Quantitative Impact of this compound on ROS Generation

The efficacy of this compound in reducing ROS has been quantified in numerous studies across various models. The following tables summarize key findings, providing a comparative overview of its dose-dependent effects.

Table 1: In Vitro Studies on this compound's Effect on ROS and Related Markers

Cell Type/ModelConditionThis compound ConcentrationMeasured ParameterPercentage Reduction/EffectReference
Neonatal Rat CardiomyocytesHypoxia-Reoxygenation10 µMXanthine Oxidase ActivitySuppressed[6][7]
Neonatal Rat CardiomyocytesHypoxia-Reoxygenation10 µMReactive Oxygen SpeciesSuppressed[6][7]
Human Glomerular Endothelial CellsHigh Glucose100 µMROS ProductionPrevented increase[8]
HeLa and HT29 CellsGenotoxic Stress (5-FU, Gemcitabine, Radiation)Not specifiedUric Acid AccumulationCompletely blocked[9]
HCT116 Cells6-Thioguanine (1.2 µM)500 µMROS ProductionProtection against increase[10]

Table 2: In Vivo and Clinical Studies on this compound's Effect on Oxidative Stress Markers

Study Population/ModelConditionThis compound DosageMeasured ParameterPercentage Reduction/EffectReference
Rat Urinary BladderIschemia/ReperfusionNot specifiedPlasma XO ActivityReduced I/R-induced increase[11]
Rat Urinary BladderIschemia/ReperfusionNot specifiedBladder Tissue XO ActivityReduced I/R-induced increase[11]
Patients with Chronic Heart FailureChronic Heart Failure300 mg/dayPlasma Malondialdehyde (MDA)33% reduction[1]
Patients with Chronic Heart FailureChronic Heart Failure300 mg/dayAllantoin20% reduction[1]
Patients with Chronic Heart FailureChronic Heart Failure600 mg/dayEndothelial Function (Forearm Blood Flow)Significantly greater improvement than 300 mg/day[12][13]
Wistar RatsIschemia/Reperfusion100 mg/kgSerum TNF-αSignificantly reduced[14]

Modulation of Cellular Signaling Pathways

By attenuating ROS production, this compound significantly influences intracellular signaling cascades that are sensitive to oxidative stress. Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 MAPK and c-Jun N-terminal kinase (JNK), as well as the p53 signaling pathway.

The p38 MAPK and JNK Pathways

In conditions of cellular stress, such as ischemia-reperfusion, elevated ROS levels can activate the p38 MAPK and JNK signaling pathways.[11][15] Activation of these pathways is implicated in inflammatory responses and apoptosis.[16] Studies have shown that this compound treatment can prevent the phosphorylation and thus the activation of p38 and JNK in response to ischemia-reperfusion injury.[11][17] This inhibitory effect on stress-activated protein kinases contributes to the cytoprotective effects of this compound.

p38_JNK_pathway cluster_stress Cellular Stress (e.g., Ischemia/Reperfusion) cluster_signaling MAPK Signaling Cascade Xanthine Oxidase (XO) Xanthine Oxidase (XO) ROS ROS Xanthine Oxidase (XO)->ROS O2 -> O2- p38_MAPK p38 MAPK ROS->p38_MAPK JNK JNK ROS->JNK Inflammation_Apoptosis Inflammation & Apoptosis p38_MAPK->Inflammation_Apoptosis JNK->Inflammation_Apoptosis This compound This compound This compound->Xanthine Oxidase (XO) inhibits

This compound inhibits ROS-mediated activation of p38 MAPK and JNK pathways.
The p53 Pathway

In the context of high glucose-induced endothelial dysfunction, a model for diabetic complications, xanthine oxidase-derived ROS can lead to DNA damage and subsequent stabilization and activation of the tumor suppressor protein p53.[8] Activated p53 can then promote endothelial dysfunction. This compound has been shown to reduce the levels of both total and phosphorylated p53 in human glomerular endothelial cells exposed to high glucose, suggesting a protective role against ROS-induced p53 activation.[8]

p53_pathway cluster_stimulus High Glucose Environment cluster_response Cellular Response Xanthine Oxidase (XO) Xanthine Oxidase (XO) ROS ROS Xanthine Oxidase (XO)->ROS O2 -> O2- DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 DNA_Damage->p53 stabilizes & activates Endothelial_Dysfunction Endothelial Dysfunction p53->Endothelial_Dysfunction This compound This compound This compound->Xanthine Oxidase (XO) inhibits

This compound's role in the ROS-p53 signaling axis in endothelial cells.

Experimental Protocols

The investigation of this compound's effects on ROS generation relies on a variety of well-established experimental techniques. Below are detailed methodologies for key assays.

Measurement of Xanthine Oxidase Activity

A common method to determine XO activity is by spectrophotometrically measuring the formation of uric acid from xanthine.

  • Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which has a characteristic absorbance at 290-295 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity.

  • Protocol Outline:

    • Prepare a reaction buffer (e.g., 50-100 mM potassium phosphate buffer, pH 7.5-7.8).

    • Add the sample (e.g., tissue homogenate, cell lysate) to the buffer.

    • To a parallel set of samples, add this compound at the desired concentration and pre-incubate for a specified time (e.g., 10-15 minutes at 25°C).

    • Initiate the reaction by adding the substrate, xanthine (e.g., 0.15 mM final concentration).

    • Immediately measure the change in absorbance at 290 nm or 295 nm over time using a spectrophotometer.[18]

    • Enzyme activity is calculated from the rate of uric acid formation, and the percentage of inhibition by this compound is determined by comparing the rates of the treated and untreated samples.

XO_activity_workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Prep Prepare Sample (e.g., cell lysate) Mix Mix Sample with Buffer Sample_Prep->Mix Buffer_Prep Prepare Reaction Buffer (pH 7.5-7.8) Buffer_Prep->Mix Preincubation Pre-incubate with/without This compound Mix->Preincubation Add_Substrate Add Xanthine Preincubation->Add_Substrate Measure_Abs Measure Absorbance at 295 nm (kinetic read) Add_Substrate->Measure_Abs Calculate_Rate Calculate Rate of Uric Acid Formation Measure_Abs->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition

Workflow for measuring xanthine oxidase activity and its inhibition.
Detection of Intracellular ROS

Fluorescent probes are widely used for the detection and quantification of intracellular ROS. Dihydroethidium (DHE) and 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are common choices.

  • Principle: These probes are cell-permeable and non-fluorescent. Once inside the cell, they are oxidized by ROS to fluorescent products (ethidium for DHE, and DCF for DCFH-DA). The fluorescence intensity is proportional to the amount of ROS.

  • Protocol Outline (using DCFH-DA):

    • Culture cells to the desired confluency and treat with this compound for the specified duration.

    • Induce oxidative stress if required by the experimental design (e.g., with high glucose, H₂O₂, or hypoxia-reoxygenation).

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Load the cells with DCFH-DA (e.g., 10 µM) in serum-free media and incubate in the dark (e.g., 30 minutes at 37°C).

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~488 nm, emission ~525 nm).

    • Quantify the relative fluorescence units (RFU) and compare the this compound-treated group to the control and stress-induced groups.

ROS_detection_workflow Cell_Culture Cell Culture & Treatment with this compound Induce_Stress Induce Oxidative Stress (optional) Cell_Culture->Induce_Stress Wash1 Wash Cells (PBS) Induce_Stress->Wash1 Load_Probe Load with DCFH-DA Wash1->Load_Probe Wash2 Wash to Remove Excess Probe Load_Probe->Wash2 Measure_Fluorescence Measure Fluorescence (Plate Reader/Microscope/FACS) Wash2->Measure_Fluorescence Data_Analysis Quantify and Compare RFU Measure_Fluorescence->Data_Analysis

General workflow for intracellular ROS detection using fluorescent probes.
Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify the levels of total and phosphorylated proteins in signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the protein of interest (e.g., total p38, phospho-p38).

  • Protocol Outline:

    • Prepare protein lysates from cells treated with or without this compound and/or an oxidative stressor.

    • Determine protein concentration (e.g., using a BCA assay).

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the target protein (e.g., anti-phospho-p38).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) or the total form of the protein to normalize the data.

Conclusion and Future Directions

This compound's role in mitigating oxidative stress by inhibiting xanthine oxidase-derived ROS is well-established. This activity underpins its therapeutic potential beyond gout management, particularly in conditions characterized by elevated oxidative stress such as cardiovascular diseases and diabetic complications. The quantitative data and signaling pathways detailed in this guide provide a solid foundation for understanding these effects.

For drug development professionals, the consistent demonstration of ROS reduction and modulation of key stress-activated signaling pathways highlights the potential for developing more selective xanthine oxidase inhibitors or exploring this compound in new therapeutic indications. Future research should focus on elucidating the precise dose-response relationships in various tissues and disease states, and further exploring the interplay between XO-derived ROS and other sources of cellular oxidative stress. The detailed experimental protocols provided herein offer a standardized framework for conducting such investigations, ensuring comparability and reproducibility of findings across different research settings.

References

Preclinical Efficacy of Allopurinol in Cardiovascular Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of allopurinol, a xanthine oxidase inhibitor, in the management of cardiovascular diseases. Drawing upon a range of animal studies, this document summarizes key quantitative findings, details experimental methodologies, and elucidates the underlying signaling pathways.

Core Mechanism of Action

This compound's primary mechanism in the context of cardiovascular disease revolves around its ability to inhibit xanthine oxidase (XO). This enzyme plays a crucial role in the metabolic pathway that converts purines to uric acid. The inhibition of XO leads to a reduction in the production of uric acid and, critically, a decrease in the generation of reactive oxygen species (ROS), which are byproducts of this enzymatic reaction. The subsequent attenuation of oxidative stress is a central theme in the cardiovascular benefits observed in preclinical models.

cluster_0 Purine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase ROS ROS Xanthine->ROS This compound This compound Xanthine Oxidase This compound->Xanthine Oxidase Inhibits

This compound's inhibition of Xanthine Oxidase.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative outcomes from various preclinical studies investigating the effects of this compound on cardiovascular parameters.

Table 1: Effects on Cardiac Function and Remodeling
Animal ModelConditionThis compound DoseDurationKey FindingsReference
MouseWilliams-Beuren Syndrome20 mg/kg/day-Significantly reduced systemic blood pressure; Improved cardiac pathology.[1]
MousePorphyromonas gingivalis LPS-induced cardiomyopathy-1 weekAmeliorated the decrease in left ventricular ejection fraction (67 ± 1.1% vs. 60 ± 2.7% in LPS group); Suppressed cardiac fibrosis (approximately 3.6-fold reduction vs. LPS group) and myocyte apoptosis (approximately 7.7-fold reduction vs. LPS group).[2][3]
RabbitAlloxan-induced Diabetes Mellitus60 mg/day/kg8 weeksAlleviated left ventricular hypertrophy, atrial interstitial fibrosis, and atrial fibrillation inducibility.[4][5]
RatChronic Intermittent Hypoxia-10 daysImproved left ventricular fractional shortening (48.6 ± 2.3% vs. 38 ± 1.4% in hypoxia/placebo group); Reduced myocyte apoptosis (38.0 ± 1.4 vs. 48.6 ± 2.3 positive nuclei per 2.5 mm² area in hypoxia/placebo group).[6][7]
Table 2: Effects on Vascular Function and Oxidative Stress
Animal ModelConditionThis compound DoseDurationKey FindingsReference
MouseMarfan Syndrome--Halted the progression of aortic root aneurysm; Reduced aortic production of H₂O₂.[8][9][10][11]
RatChronic Intermittent Hypoxia-10 daysLowered myocardial lipid peroxides (179 ± 102 vs. 589 ± 68 mcg/mg protein in hypoxia/placebo group).[6]
RatIschemia/Reperfusion--Alleviated I/R oxidative injury; Decreased XO activity and VPO1 expression.[12]
MouseHyperuricemia (Potassium Oxonate-induced)5 mg/kg/day7 daysSignificantly decreased serum uric acid, blood urea nitrogen, and xanthine oxidase activity.[13]

Experimental Protocols

This section details the methodologies employed in key preclinical studies.

Williams-Beuren Syndrome Mouse Model
  • Animal Model: Complete deletion (CD) mouse model of Williams-Beuren Syndrome (WBS), carrying a heterozygous deletion of 26-28 genes.[1][14][15]

  • Treatment: this compound (ALO) administered at a pediatric-equivalent dose of 20 mg/kg/day. A comparative group received Losartan (LOS) at 12.5 mg/kg/day.[1]

  • Experimental Groups:

    • Wild-Type (WT) controls

    • Untreated CD mice

    • ALO-treated CD mice

    • LOS-treated CD mice

  • Outcome Measures:

    • Systemic blood pressure measurement.

    • Echocardiography to assess cardiac function and morphology.

    • Western blot analysis of myocardial tissue for Xanthine Oxidoreductase (XOR) and NLRP3 protein levels.

    • Immunofluorescence for 3-Nitrotyrosine (3NT) to assess oxidative stress.

Porphyromonas gingivalis LPS-Induced Cardiomyopathy in Mice
  • Animal Model: Male C57BL/6J mice.

  • Induction of Cardiomyopathy: Daily intraperitoneal injections of Porphyromonas gingivalis lipopolysaccharide (PG-LPS) at a dose of 0.8 mg/kg/day.[2][3][16]

  • Treatment: this compound administered concurrently with PG-LPS.

  • Experimental Groups:

    • Control

    • PG-LPS treated

    • This compound treated

    • PG-LPS + this compound treated

  • Duration: 1 week.

  • Outcome Measures:

    • Echocardiography to evaluate left ventricular ejection fraction.

    • Histological analysis (Masson's trichrome staining) of heart tissue to quantify fibrosis.

    • TUNEL assay to assess myocyte apoptosis.

    • Western blot analysis for proteins involved in oxidative stress and calcium handling (e.g., xanthine oxidase, NADPH oxidase 4, calmodulin kinase II).

Diabetes-Induced Atrial Remodeling in Rabbits
  • Animal Model: New Zealand white rabbits.

  • Induction of Diabetes: A single intravenous injection of alloxan.

  • Treatment: this compound administered at a dose of 60 mg/day/kg.[4][5][17]

  • Experimental Groups:

    • Control

    • Diabetic Mellitus (DM)

    • This compound-treated DM

  • Duration: 8 weeks.

  • Outcome Measures:

    • Echocardiography and hemodynamic assessments.

    • Measurement of serum and tissue markers of oxidative stress.

    • Histological evaluation of atrial interstitial fibrosis (Masson's trichrome staining).

    • Electrophysiological studies to assess atrial fibrillation inducibility.

    • Patch-clamp techniques to measure L-type calcium current (ICaL) in isolated atrial cardiomyocytes.

    • Confocal microscopy to assess intracellular calcium transients.

    • Western blot analysis for calcium handling proteins.

Signaling Pathways

Preclinical studies have begun to elucidate the molecular pathways through which this compound exerts its cardioprotective effects. A key pathway involves the reduction of oxidative stress, which in turn modulates inflammatory and calcium signaling cascades.

Oxidative Stress and Inflammasome Activation

In models like Porphyromonas gingivalis LPS-induced cardiomyopathy, this compound has been shown to suppress the activation of calmodulin kinase II (CaMKII) and the subsequent phosphorylation of ryanodine receptor 2, likely by reducing ROS production from xanthine oxidase and NADPH oxidase 4 (Nox4).[2][3] Furthermore, in the Williams-Beuren syndrome model, this compound was found to reduce the activation of the NRLP3 inflammasome.[1]

Xanthine Oxidase Xanthine Oxidase ROS ROS Xanthine Oxidase->ROS Nox4 Nox4 Nox4->ROS CaMKII CaMKII ROS->CaMKII NLRP3 Inflammasome NLRP3 Inflammasome ROS->NLRP3 Inflammasome RyR2 Phosphorylation RyR2 Phosphorylation CaMKII->RyR2 Phosphorylation Cardiac Dysfunction Cardiac Dysfunction RyR2 Phosphorylation->Cardiac Dysfunction NLRP3 Inflammasome->Cardiac Dysfunction This compound This compound This compound->Xanthine Oxidase Inhibits

This compound's impact on oxidative stress pathways.
Atrial Remodeling and Calcium Handling

In a diabetic rabbit model, this compound was shown to mitigate atrial electrical remodeling. This effect is thought to be mediated by the inhibition of CaMKII activity and a reduction in the protein expression of the Na+/Ca2+ exchanger (NCX), thereby preventing abnormal calcium handling.[18][19]

Diabetes Mellitus Diabetes Mellitus Oxidative Stress Oxidative Stress Diabetes Mellitus->Oxidative Stress CaMKII Activation CaMKII Activation Oxidative Stress->CaMKII Activation NCX Upregulation NCX Upregulation CaMKII Activation->NCX Upregulation Abnormal Ca2+ Handling Abnormal Ca2+ Handling NCX Upregulation->Abnormal Ca2+ Handling Atrial Electrical Remodeling Atrial Electrical Remodeling Abnormal Ca2+ Handling->Atrial Electrical Remodeling This compound This compound This compound->Oxidative Stress Reduces

References

Allopurinol's Intricate Dance with Purine Salvage Pathway Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol, a cornerstone in the management of hyperuricemia and gout, primarily exerts its therapeutic effect through the inhibition of xanthine oxidase, the terminal enzyme in the purine catabolic pathway. This action effectively curtails the production of uric acid. However, the impact of this compound extends beyond simple catabolic blockade, intricately weaving into the fabric of purine metabolism, particularly the purine salvage pathway. This technical guide provides an in-depth exploration of this compound's multifaceted interactions with key enzymes of this pathway, namely hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT). By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's broader mechanism of action.

Core Mechanism of Action: Beyond Xanthine Oxidase Inhibition

This compound, a structural analog of hypoxanthine, and its primary active metabolite, oxypurinol, are potent inhibitors of xanthine oxidase.[1][2][3][4][5][6] This inhibition leads to an accumulation of the more soluble purine bases, hypoxanthine and xanthine, which are then shunted into the purine salvage pathway.[1][7] This pathway, governed by the enzymes HGPRT and APRT, recycles these bases back into the nucleotide pool, thereby conserving energy and cellular resources that would otherwise be expended on de novo purine synthesis.

The increased flux through the salvage pathway leads to a rise in the intracellular concentrations of inosine monophosphate (IMP) and guanosine monophosphate (GMP). These purine ribonucleotides act as feedback inhibitors of amidophosphoribosyltransferase, the rate-limiting enzyme in the de novo purine synthesis pathway.[1][7][8] This feedback inhibition further contributes to the overall reduction in purine production and, consequently, uric acid levels.

This compound and its Metabolites: Direct Interactions with Purine Salvage Enzymes

While the indirect effects of this compound on the purine salvage pathway are well-established, the direct interactions of this compound and its metabolites with HGPRT and APRT are more nuanced.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

This compound itself serves as a substrate for HGPRT, being converted to its ribonucleotide, this compound-1-ribonucleotide.[9][10][11] This conversion contributes to the pool of ribonucleotides that can feedback-inhibit de novo purine synthesis.

In contrast, the primary metabolite of this compound, oxypurinol, is neither a substrate nor an inhibitor of HGPRT .[9][10] This distinction is critical in understanding the differential roles of the parent drug and its metabolite in modulating purine salvage.

Some studies suggest that in specific therapeutic contexts, such as combination therapy with thiopurines for inflammatory bowel disease, this compound may enhance the activity of HGPRT.[12] However, the precise molecular mechanism behind this enhancement requires further elucidation.

Adenine Phosphoribosyltransferase (APRT)

The direct inhibitory effects of this compound and its metabolites on APRT are not as extensively characterized in the literature as their interactions with HGPRT. Further research is warranted to determine the kinetic parameters (e.g., Ki, IC50) of this compound, oxypurinol, and their respective ribonucleotides with APRT.

Quantitative Data on Enzyme Interactions

CompoundEnzymeInteraction TypeKi / IC50Source(s)
This compoundHGPRTSubstrateNot Applicable[9][10][11]
OxypurinolHGPRTNo interactionNot Applicable[9][10]
This compound Ribosyl DerivativePurine Nucleoside Phosphorylase (PNP)Weak Inhibitor>200 µM[9]

Experimental Protocols

Spectrophotometric Assay for HGPRT Activity

This method provides a continuous assay for HGPRT activity by measuring the increase in absorbance at 257.5 nm as guanine is converted to GMP.[13]

Materials:

  • Tris-HCl buffer (50 mM, pH 7.4)

  • MgCl2 (5 mM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP) (1 mM)

  • Guanine (0.1 mM)

  • Enzyme preparation (cell lysate or purified enzyme)

  • Spectrophotometer capable of reading at 257.5 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and PRPP.

  • Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding guanine.

  • Immediately monitor the increase in absorbance at 257.5 nm over time.

  • Calculate the rate of GMP formation using the molar extinction coefficient of GMP at 257.5 nm.

HPLC-Based Assay for APRT Activity

This method quantifies APRT activity by measuring the formation of AMP from adenine and PRPP using high-performance liquid chromatography (HPLC).[14]

Materials:

  • Tris-HCl buffer (50 mM, pH 7.8)

  • MgCl2 (10 mM)

  • PRPP (0.5 mM)

  • Adenine (0.2 mM)

  • Enzyme preparation (cell lysate or purified enzyme)

  • Perchloric acid (for reaction termination)

  • Potassium carbonate (for neutralization)

  • HPLC system with a C18 reverse-phase column and UV detector (260 nm)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and PRPP.

  • Add the enzyme preparation and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding adenine and incubate for a defined period (e.g., 15 minutes).

  • Terminate the reaction by adding a cold solution of perchloric acid.

  • Neutralize the mixture with potassium carbonate.

  • Centrifuge to remove precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the amount of AMP produced.

Visualizing the Impact: Signaling Pathways and Workflows

To provide a clearer understanding of the complex interactions, the following diagrams have been generated using the Graphviz DOT language.

Purine_Metabolism_and_this compound cluster_DeNovo De Novo Purine Synthesis cluster_Salvage Purine Salvage Pathway cluster_Catabolism Purine Catabolism PRPP PRPP Amidophosphoribosyltransferase Amidophosphoribosyl- transferase PRPP->Amidophosphoribosyltransferase IMP IMP Amidophosphoribosyltransferase->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP AMP->Amidophosphoribosyltransferase Feedback Inhibition GMP->Amidophosphoribosyltransferase Feedback Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase HGPRT HGPRT Hypoxanthine->HGPRT UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Guanine Guanine Guanine->HGPRT Adenine Adenine APRT APRT Adenine->APRT HGPRT->IMP HGPRT->GMP Allopurinol_Ribonucleotide This compound Ribonucleotide HGPRT->Allopurinol_Ribonucleotide APRT->AMP XanthineOxidase Xanthine Oxidase This compound This compound This compound->HGPRT Substrate This compound->XanthineOxidase Inhibits Oxypurinol Oxypurinol This compound->Oxypurinol Xanthine Oxidase Oxypurinol->XanthineOxidase Inhibits Allopurinol_Ribonucleotide->Amidophosphoribosyltransferase Feedback Inhibition

Caption: Purine Metabolism and the Impact of this compound.

HPRT_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, MgCl2, PRPP) start->prepare_mix pre_incubate Pre-incubate with Enzyme Preparation at 37°C prepare_mix->pre_incubate initiate_reaction Initiate Reaction with Guanine pre_incubate->initiate_reaction monitor_absorbance Monitor Absorbance at 257.5 nm initiate_reaction->monitor_absorbance calculate_rate Calculate Rate of GMP Formation monitor_absorbance->calculate_rate end End calculate_rate->end

Caption: Spectrophotometric HGPRT Assay Workflow.

Allopurinol_Logic This compound This compound Administration Inhibit_XO Inhibition of Xanthine Oxidase This compound->Inhibit_XO Allopurinol_Substrate This compound as HGPRT Substrate This compound->Allopurinol_Substrate Increase_Hypoxanthine Increased Hypoxanthine and Xanthine Inhibit_XO->Increase_Hypoxanthine Decrease_Uric_Acid Decreased Uric Acid Production Inhibit_XO->Decrease_Uric_Acid Increase_Salvage Increased Purine Salvage via HGPRT Increase_Hypoxanthine->Increase_Salvage Increase_Ribonucleotides Increased Intracellular Ribonucleotides (IMP, GMP) Increase_Salvage->Increase_Ribonucleotides Feedback_Inhibition Feedback Inhibition of De Novo Purine Synthesis Increase_Ribonucleotides->Feedback_Inhibition Feedback_Inhibition->Decrease_Uric_Acid Allo_Ribonucleotide Formation of this compound Ribonucleotide Allopurinol_Substrate->Allo_Ribonucleotide Allo_Ribonucleotide->Feedback_Inhibition

Caption: Logical Flow of this compound's Mechanism.

Conclusion

This compound's impact on the purine salvage pathway is a critical component of its overall therapeutic effect. Beyond the primary inhibition of xanthine oxidase, the drug and its metabolites actively participate in and modulate the intricate network of purine metabolism. The increased shunting of hypoxanthine and xanthine into the salvage pathway, coupled with the formation of this compound ribonucleotide, culminates in a significant feedback inhibition of de novo purine synthesis. This comprehensive mechanism underscores the elegance of this compound's design and its profound effects on cellular nucleotide homeostasis. A thorough understanding of these interactions, supported by robust quantitative data and detailed experimental protocols, is paramount for the continued development of novel therapeutics targeting purine metabolism and for optimizing the clinical use of this compound. Further research into the direct kinetic effects of this compound's metabolites on both HGPRT and APRT will undoubtedly provide even deeper insights into this fascinating area of pharmacology.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Allopurinol in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Allopurinol in bulk drug and pharmaceutical formulations. The developed isocratic reverse-phase method is simple, precise, and accurate, making it suitable for routine quality control and stability testing. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

This compound is a xanthine oxidase inhibitor used in the treatment of hyperuricemia and gout. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of this compound drug products. This application note provides a complete protocol for a stability-indicating HPLC method, offering a practical guide for researchers, scientists, and drug development professionals.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector was used for this analysis. The chromatographic conditions are summarized in Table 1.

ParameterSpecification
HPLC System Quaternary Gradient HPLC System with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.5) : Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm[1][2]
Injection Volume 20 µL
Column Temperature Ambient (25 °C)
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.5 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon filter.

  • Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 55:45 ratio.

  • Degas the mobile phase by sonication for 15 minutes.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Make up the volume to 100 mL with the mobile phase and mix well.

Working Standard Solutions (10-60 µg/mL):

  • Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations of 10, 20, 30, 40, 50, and 60 µg/mL.

Sample Preparation (Tablets):

  • Weigh and finely powder 20 this compound tablets.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:

System Suitability

System suitability was evaluated by injecting six replicate injections of a 30 µg/mL this compound standard solution. The acceptance criteria are presented in Table 2.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Specificity

Specificity was determined by comparing the chromatograms of a blank (mobile phase), a placebo solution, the standard solution, and the sample solution. The method is considered specific if there are no interfering peaks at the retention time of this compound.

Linearity and Range

Linearity was assessed by analyzing six concentrations of this compound (10-60 µg/mL) in triplicate. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Range 10 - 60 µg/mL
Accuracy (% Recovery)

Accuracy was determined by the standard addition method. A known amount of this compound standard was added to the pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the added standard was calculated.

LevelAcceptance Criteria for % Recovery
80% 98.0 - 102.0%
100% 98.0 - 102.0%
120% 98.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the sample solution (30 µg/mL) were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision LevelAcceptance Criteria for %RSD
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, including the flow rate (±0.1 mL/min), mobile phase composition (±2% acetonitrile), and pH of the buffer (±0.2 units). The system suitability parameters were checked after each variation.

Validation Data Summary

The results of the method validation are summarized in the following tables.

Table 3: System Suitability Results

ParameterObserved ValueAcceptance Criteria
Tailing Factor (T)1.12≤ 2.0
Theoretical Plates (N)5890≥ 2000
%RSD of Peak Area0.45%≤ 2.0%

Table 4: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10125432
20251023
30376548
40502154
50627891
60753421
Correlation Coefficient (r²) 0.9998

Table 5: Accuracy (% Recovery) Results

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%2423.899.17%99.25%
2423.999.58%
2423.899.00%
100%3029.899.33%99.44%
3029.999.67%
3029.899.33%
120%3635.899.44%99.35%
3635.799.17%
3635.899.44%

Table 6: Precision Results

Precision Level%RSDAcceptance Criteria
Repeatability 0.52%≤ 2.0%
Intermediate Precision 0.68%≤ 2.0%

Table 7: LOD and LOQ Results

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.45

Visualizations

Allopurinol_HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) cluster_data Data Processing & Reporting MobilePhase Mobile Phase (Phosphate Buffer pH 3.5 : ACN) StandardStock Standard Stock Solution (1000 µg/mL) MobilePhase->StandardStock SamplePrep Sample Preparation (Tablet Extraction & Dilution) MobilePhase->SamplePrep WorkingStandards Working Standards (10-60 µg/mL) StandardStock->WorkingStandards SystemSetup System Setup (C18 Column, 1 mL/min, 254 nm) WorkingStandards->SystemSetup SamplePrep->SystemSetup SystemSuitability System Suitability Test (6 Replicate Injections) SystemSetup->SystemSuitability Analysis Analysis of Standards & Samples SystemSuitability->Analysis If passes Specificity Specificity Analysis->Specificity Linearity Linearity & Range Analysis->Linearity Accuracy Accuracy Analysis->Accuracy Precision Precision (Repeatability & Intermediate) Analysis->Precision Robustness Robustness Analysis->Robustness DataAcquisition Data Acquisition & Integration Analysis->DataAcquisition LOQ_LOD LOQ & LOD Linearity->LOQ_LOD Calculations Calculations (% Assay, Validation Parameters) DataAcquisition->Calculations Report Final Report Generation Calculations->Report

Caption: Experimental workflow for this compound HPLC method development and validation.

Validation_Parameters cluster_criteria Acceptance Criteria Validation Method Validation (ICH Q2(R1)) Parameters Specificity Linearity & Range Accuracy (% Recovery) Precision (%RSD) LOD & LOQ Robustness System Suitability Validation->Parameters Criteria No Interference r² ≥ 0.999 98.0 - 102.0% ≤ 2.0% Calculated No significant impact on results T≤2.0, N≥2000, %RSD≤2.0% Parameters:f0->Criteria Parameters:f1->Criteria Parameters:f2->Criteria Parameters:f3->Criteria Parameters:f4->Criteria Parameters:f5->Criteria Parameters:f6->Criteria

Caption: Key validation parameters and their acceptance criteria as per ICH guidelines.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The method meets all the validation criteria as per the ICH Q2(R1) guidelines. The short run time and simple mobile phase make it a cost-effective and efficient method for routine analysis of this compound in pharmaceutical dosage forms. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory.

References

Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate crystals in joints and tissues. This condition arises from hyperuricemia, a state of elevated uric acid levels in the blood. Xanthine oxidase (XO) is a pivotal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing hyperuricemia and gout. Allopurinol, a structural analog of the natural purine base hypoxanthine, is a widely prescribed xanthine oxidase inhibitor.[2] It is metabolized in the liver to its active metabolite, oxypurinol (or alloxanthine), which is also a potent inhibitor of the enzyme.[2] These application notes provide a detailed protocol for an in vitro spectrophotometric assay to determine the inhibitory activity of this compound and other compounds against xanthine oxidase.

Mechanism of Action

This compound functions as a competitive inhibitor of xanthine oxidase. It competes with the natural substrates, hypoxanthine and xanthine, for the active site of the enzyme.[2] this compound itself is a substrate for xanthine oxidase and is converted to oxypurinol. Oxypurinol binds tightly to the reduced molybdenum center of the enzyme's active site, preventing the subsequent oxidation of natural purine substrates and thereby reducing the production of uric acid.[2]

Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine_Oxidase Hypoxanthine->Xanthine_Oxidase Xanthine Xanthine Xanthine->Xanthine_Oxidase Uric_Acid Uric_Acid This compound This compound This compound->Xanthine_Oxidase Oxypurinol Oxypurinol Inhibition Oxypurinol->Inhibition Xanthine_Oxidase->Xanthine Xanthine_Oxidase->Uric_Acid Xanthine_Oxidase->Oxypurinol Inhibition->Xanthine_Oxidase

Figure 1: this compound's Mechanism of Action.

Data Presentation

The inhibitory potency of this compound and its active metabolite, oxypurinol, against xanthine oxidase is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The Michaelis-Menten constant (Km) for the enzyme's natural substrates is also a key parameter in these studies.

CompoundIC50 ValueAssay ConditionsReference
This compound6.94 ± 0.32 µg/mLSubstrate: Xanthine[3]
This compound0.13 µg/mLSubstrate: Hypoxanthine[4]
This compound0.11 µg/mLSubstrate: Xanthine[4]
This compound2.84 ± 0.41 µMSubstrate: Xanthine[5]
CompoundKi Value (µM)Inhibition TypeSubstrateReference
This compound2.12CompetitiveXanthine[5]
Oxypurinol6.35 ± 0.96CompetitiveXanthine[6]
Oxypurinol3.15 ± 0.22CompetitiveHypoxanthine[6]
SubstrateKm Value (µM)Enzyme SourceReference
Hypoxanthine1.86 ± 0.1Bovine Milk[7]
Xanthine3.38 ± 0.17Bovine Milk[7]

Experimental Protocols

This section provides a detailed methodology for a spectrophotometric in vitro assay to determine the xanthine oxidase inhibitory activity of a test compound, using this compound as a positive control. The assay is based on measuring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid.[8]

Materials and Reagents
  • Xanthine Oxidase (from bovine milk, e.g., Sigma-Aldrich Cat. No. X4376)

  • Xanthine (e.g., Sigma-Aldrich Cat. No. X7375)

  • This compound (e.g., Sigma-Aldrich Cat. No. A8003)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 295 nm

Preparation of Solutions
  • Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water and adjusting the pH to 7.5.

  • Xanthine Oxidase Solution (0.2 units/mL): Prepare fresh before use by dissolving xanthine oxidase powder in ice-cold potassium phosphate buffer.

  • Xanthine Solution (0.15 mM): Dissolve xanthine in the potassium phosphate buffer. Gentle warming may be required to fully dissolve the xanthine.

  • Test Compound and this compound Stock Solutions: Dissolve the test compound and this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute with potassium phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction mixture should not exceed 0.5% to avoid affecting enzyme activity.[8]

Assay Procedure

cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction & Measurement cluster_3 Analysis A Prepare Reagents B Add Buffer, Inhibitor, and Enzyme to Wells A->B C Pre-incubate at 25°C for 15 min B->C D Add Xanthine to Initiate Reaction C->D E Incubate at 25°C for 10-30 min D->E F Measure Absorbance at 295 nm E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Figure 2: Experimental Workflow.

  • Assay Setup: In a 96-well microplate, add the following components in the specified order:

    • Test Wells: 130 µL of potassium phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of the xanthine oxidase solution.

    • Positive Control Wells: 130 µL of potassium phosphate buffer, 10 µL of the this compound solution (at various concentrations), and 10 µL of the xanthine oxidase solution.

    • Negative Control Well: 130 µL of potassium phosphate buffer, 10 µL of the vehicle (e.g., 0.5% DMSO in buffer), and 10 µL of the xanthine oxidase solution.

    • Blank Wells: For each test compound concentration, prepare a blank containing 130 µL of potassium phosphate buffer, 10 µL of the test compound solution, and 10 µL of the potassium phosphate buffer (instead of the enzyme solution).

  • Pre-incubation: Pre-incubate the microplate at 25°C for 15 minutes.[8]

  • Initiation of Reaction: Add 100 µL of the xanthine solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the microplate at 25°C for 10 to 30 minutes. The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.

  • Absorbance Measurement: Measure the absorbance of each well at 295 nm using a microplate spectrophotometer.

Data Analysis
  • Calculate the percentage of xanthine oxidase inhibition for each concentration of the test compound and this compound using the following formula:

    % Inhibition = [1 - (A_test - A_blank) / (A_control - A_control_blank)] x 100

    Where:

    • A_test is the absorbance of the well with the test compound and the enzyme.

    • A_blank is the absorbance of the well with the test compound without the enzyme.

    • A_control is the absorbance of the well with the vehicle and the enzyme.

    • A_control_blank is the absorbance of the well with the vehicle without the enzyme.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by non-linear regression analysis of the dose-response curve.

Kinetic Analysis (Optional)

To determine the mode of inhibition (e.g., competitive, non-competitive), a kinetic analysis can be performed.

  • Vary the concentration of the substrate (xanthine) while keeping the concentration of the inhibitor constant.

  • Measure the initial reaction velocities (rate of uric acid formation) at each substrate concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

  • The inhibition constant (Ki) can be calculated from the Lineweaver-Burk plot or by using non-linear regression analysis of the Michaelis-Menten equation modified for competitive inhibition.

Conclusion

This document provides a comprehensive guide for conducting an in vitro xanthine oxidase inhibition assay using this compound as a reference compound. The detailed protocol and data presentation will be valuable for researchers involved in the discovery and development of novel therapeutics for gout and other hyperuricemia-related disorders. Adherence to the described methodologies will ensure the generation of reliable and reproducible data for the evaluation of potential xanthine oxidase inhibitors.

References

Application Notes and Protocols for the Quantification of Allopurinol and Oxypurinol in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of allopurinol and its active metabolite, oxypurinol, in plasma samples. The methodologies described are based on established and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) techniques, crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Introduction

This compound is a cornerstone in the management of hyperuricemia and gout.[1] It functions as a xanthine oxidase inhibitor, reducing the production of uric acid.[2][3] this compound is rapidly metabolized in the liver to its primary active metabolite, oxypurinol, which has a longer half-life and is largely responsible for the therapeutic effect of the drug.[4][5] Given that oxypurinol is primarily cleared by the kidneys, monitoring its plasma concentration is particularly important in patients with renal impairment to optimize dosing and minimize the risk of adverse effects.[6] The accurate quantification of both this compound and oxypurinol in plasma is therefore essential for clinical and research purposes.

Metabolic Pathway of this compound

This compound, a structural analog of hypoxanthine, competitively inhibits xanthine oxidase. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[7] this compound itself is also a substrate for aldehyde oxidase and xanthine oxidase, which metabolize it to oxypurinol.[4][8] Oxypurinol is also a potent inhibitor of xanthine oxidase.[5] By inhibiting this key enzyme, this compound and oxypurinol decrease the production of uric acid, thereby lowering its concentration in the blood and urine.[3][4]

Allopurinol_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase This compound This compound Oxypurinol Oxypurinol (Active Metabolite) This compound->Oxypurinol Xanthine Oxidase / Aldehyde Oxidase XanthineOxidase Xanthine Oxidase This compound->XanthineOxidase Oxypurinol->XanthineOxidase

Metabolic pathway of this compound and its inhibitory action on xanthine oxidase.

Experimental Protocols

This section details two common and robust methods for the quantification of this compound and oxypurinol in plasma: LC-MS/MS and HPLC-UV.

Protocol 1: LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for studies requiring low detection limits.[1]

1. Sample Preparation (Protein Precipitation) [9]

  • To a 500 µL aliquot of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard (IS) working solution (e.g., lamivudine or this compound-d2).[1][9]

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.[9]

  • Vortex the mixture for 5 minutes to ensure complete protein precipitation.[9]

  • Centrifuge the samples at 15,000 rpm for 5 minutes at 10°C.[9]

  • Transfer 200 µL of the clear supernatant to a new tube.

  • Add 800 µL of the mobile phase to the supernatant, mix well, and inject into the LC-MS/MS system.[9]

2. Liquid Chromatography Conditions [1]

  • HPLC System: Shimadzu HPLC system or equivalent[1]

  • Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm)[1]

  • Column Temperature: 40°C[1]

  • Mobile Phase: 0.1% formic acid in water:acetonitrile (98:2, v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Injection Volume: 2 µL[1]

3. Mass Spectrometry Conditions [1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., MDS SCIEX API-5500)[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI)[1]

  • Monitored Transitions (MRM):

    • This compound: m/z 137.0 → 109.9[1]

    • Oxypurinol: m/z 153.1 → 136.0[1]

    • This compound-d2 (IS): m/z 139.0 → 111.9[1]

Protocol 2: HPLC-UV Method

This method is a cost-effective alternative to LC-MS/MS and is suitable for routine therapeutic drug monitoring where high sensitivity is not a primary requirement.[10][11]

1. Sample Preparation (Protein Precipitation and Extraction) [12]

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard (IS) solution (e.g., acyclovir).[12]

  • Add 200 µL of acetonitrile and shake mechanically for 1 minute.[12]

  • Let the sample stand at room temperature for 10 minutes.

  • Centrifuge at 21,500 x g for 10 minutes at 5°C.[12]

  • Collect the organic phase and evaporate to dryness under vacuum at 25°C.[12]

  • Reconstitute the residue in 200 µL of the mobile phase and vortex for 10 seconds before injection.[12]

2. High-Performance Liquid Chromatography Conditions [10][11]

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: LiChrospher® 100 RP-8 (125 mm x 4 mm, 5 µm)[12]

  • Column Temperature: 25°C[12]

  • Mobile Phase: 0.02 M Sodium Acetate (pH 4.5)[10][11]

  • Flow Rate: 1.0 mL/min[10][11]

  • Detection Wavelength: 254 nm[10][11]

  • Injection Volume: 60 µL[12]

Experimental Workflow

The general workflow for the quantification of this compound and oxypurinol in plasma samples is outlined below.

Experimental_Workflow Start Plasma Sample Collection Spike_IS Spike with Internal Standard Start->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Analysis LC-MS/MS or HPLC-UV Analysis Supernatant_Transfer->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Results Data_Processing->End

General workflow for plasma sample preparation and analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of the described analytical methods.

Table 1: LC-MS/MS Method Performance

ParameterThis compoundOxypurinolReference
Linearity Range60.0 - 6000 ng/mL80.0 - 8000 ng/mL[1]
Lower Limit of Quantification (LLOQ)60.0 ng/mL80.0 ng/mL[1]
Precision (CV%)< 15%< 15%[1]
Accuracy (%)Within ±15% of nominalWithin ±15% of nominal[1]
Recovery (%)85.36 - 91.20%85.36 - 91.20%[1]
Internal StandardThis compound-d2This compound-d2[1]

Table 2: Alternative LC-MS/MS Method Performance

ParameterThis compoundOxypurinolReference
Linearity Range0.1 - 10 µg/mL0.1 - 10 µg/mL[9]
Lower Limit of Quantification (LLOQ)0.1 µg/mL0.1 µg/mL[9]
Precision (CV%)< 6.94%< 6.94%[13][14]
Accuracy (%)> 96.03%> 96.03%[13][14]
Recovery (%)70 - 80%70 - 80%[9][14]
Internal StandardLamivudineLamivudine[9]

Table 3: HPLC-UV Method Performance

ParameterThis compoundOxypurinolReference
Linearity Range0.5 - 10 mg/L1 - 40 mg/L[10][11]
Lower Limit of Quantification (LLOQ)0.5 mg/L1 mg/L[10][11]
Precision (CV%)< 15%< 15%[10][11]
Accuracy (%)Within 5% of nominalWithin 5% of nominal[10][11]
Internal StandardAcyclovirAcyclovir[10][11]

Conclusion

The presented LC-MS/MS and HPLC-UV methods provide reliable and reproducible means for the quantification of this compound and oxypurinol in plasma. The choice of method will depend on the specific requirements of the study, with LC-MS/MS offering higher sensitivity and HPLC-UV providing a robust and cost-effective solution for routine analysis. The detailed protocols and performance data herein serve as a comprehensive resource for researchers and clinicians in the field of drug development and therapeutic drug monitoring.

References

Application Notes & Protocols for Allopurinol Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol is a xanthine oxidase inhibitor used in the management of hyperuricemia and gout.[1][2] Its stability in various media is a critical parameter for formulation development, storage, and ensuring therapeutic efficacy. These application notes provide a comprehensive protocol for conducting stability testing of this compound in different media through forced degradation studies. Forced degradation is essential to identify potential degradation products and to develop stability-indicating analytical methods.[3][4] this compound is known to degrade in both acidic and basic conditions.[5]

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for designing stability studies.

PropertyValueReference
Chemical FormulaC₅H₄N₄O[6]
Molecular Weight136.11 g/mol [1]
AppearanceOdorless, tasteless white microcrystalline powder[1]
Solubility in water at 25°C0.48 mg/mL[1]
Solubility in ethanol at 25°C0.30 mg/mL[1]
Solubility in DMSO~3 mg/mL[6]
UV/Vis λmax251 nm[6]

This compound is sparingly soluble in water and ethanol but is soluble in solutions of dilute alkali hydroxides.[7]

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of a drug substance under various stress conditions.[4] This helps in the development and validation of stability-indicating analytical methods. The following protocols are based on established methodologies.[3][5][8][9]

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying this compound and its degradation products.[10]

  • Instrumentation: A standard HPLC or UPLC system with a photodiode array (PDA) detector is recommended.[3][9]

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[11][12]

  • Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., 25 mM ammonium acetate or 0.025M potassium dihydrogen phosphate, pH adjusted to 2.5-4.5) and an organic solvent like methanol or acetonitrile.[3][9]

  • Flow Rate: A flow rate of 0.3-1.0 mL/min is generally employed.[3][9]

  • Detection Wavelength: Detection is typically performed at 250 nm or 254 nm.[7][9]

  • Injection Volume: A 3.0-20 µL injection volume is common.[9][13]

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent. Given its solubility, dissolving this compound in a small amount of 0.1 M NaOH and then diluting with the mobile phase or methanol is a common practice.[8]

  • Working Solutions: Prepare working solutions at appropriate concentrations (e.g., 50-200 µg/mL) by diluting the stock solution with the mobile phase.[8]

Forced Degradation Protocols

The following are detailed protocols for subjecting this compound to various stress conditions.

  • To a known volume of this compound stock solution, add an equal volume of 1 M hydrochloric acid (HCl).[8]

  • Incubate the solution in a water bath at 90°C for 1 hour.[8]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution to approximately pH 7.0 with 1 M sodium hydroxide (NaOH).[8]

  • Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).[8]

  • Inject the sample into the HPLC system.

  • To a known volume of this compound stock solution, add an equal volume of 1 M sodium hydroxide (NaOH).[8]

  • Incubate the solution in a water bath at 90°C for 1 hour.[8]

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution to approximately pH 7.0 with 1 M hydrochloric acid (HCl).[8]

  • Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).[8]

  • Inject the sample into the HPLC system.

  • To a known volume of this compound stock solution, add an equal volume of 3-10% hydrogen peroxide (H₂O₂).[3][9]

  • Keep the solution at room temperature or heat to 100°C for up to 3 hours, monitoring for degradation.[3]

  • Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.

  • Inject the sample into the HPLC system.

  • Accurately weigh this compound powder and place it in a hot air oven at 100°C for 6 hours.[3]

  • After heating, allow the powder to cool to room temperature.

  • Dissolve the powder in a suitable solvent (e.g., a mixture of 0.1 M NaOH and methanol) and dilute with the mobile phase to a known concentration for HPLC analysis.[8]

  • Inject the sample into the HPLC system.

  • Spread a thin layer of this compound powder in a petri dish.

  • Expose the powder to UV light at 254 nm for 16 hours.[8]

  • After exposure, dissolve the powder in a suitable solvent and dilute with the mobile phase to a known concentration for HPLC analysis.[8]

  • Inject the sample into the HPLC system.

Data Presentation

The results of the forced degradation studies should be summarized to show the extent of degradation under each condition.

Stress ConditionReagent/ConditionTemperatureDuration% Degradation of this compound
Acidic Hydrolysis1 M HCl90°C1 hourReport %
Alkaline Hydrolysis1 M NaOH90°C1 hourReport %
Oxidative Degradation10% H₂O₂100°C3 hoursReport %
Thermal DegradationDry Heat100°C6 hoursReport %
Photolytic DegradationUV light at 254 nmRoom Temperature16 hoursReport %

Experimental Workflow and Logic

The following diagram illustrates the workflow for the this compound stability testing protocol.

Allopurinol_Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working acid Acidic Hydrolysis prep_working->acid Expose to Stress alkali Alkaline Hydrolysis prep_working->alkali Expose to Stress oxidative Oxidative Degradation prep_working->oxidative Expose to Stress thermal Thermal Degradation prep_working->thermal Expose to Stress photo Photolytic Degradation prep_working->photo Expose to Stress neutralize Neutralize/Dilute Stressed Samples acid->neutralize alkali->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation & Reporting hplc->data

Caption: Workflow for this compound Stability Testing.

Long-Term and Accelerated Stability Studies

Beyond forced degradation, long-term and accelerated stability studies are necessary to establish a shelf-life for this compound formulations.

Protocol for this compound Suspensions

This protocol is adapted from studies on compounded this compound suspensions.[5][9][14]

  • Preparation: Prepare this compound suspensions at desired concentrations (e.g., 10 mg/mL and 20 mg/mL) in the chosen vehicle.[9]

  • Storage: Store the suspensions in amber plastic or glass bottles at controlled temperature and humidity conditions.[9]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C[5]

  • Sampling Time Points: Assay the samples at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, and 180 days).[9]

  • Analysis: At each time point, perform the following analyses:

    • Chemical Assay: Determine the concentration of this compound using a validated stability-indicating HPLC method. A stable product retains at least 90% of the initial drug concentration.[9]

    • Physical Appearance: Visually inspect for changes in color, odor, and signs of precipitation or microbial growth.

    • pH Measurement: Measure the pH of the suspension.[9]

    • Viscosity: Measure the viscosity to assess changes in the physical properties of the suspension.[9]

Logical Relationships in Stability Assessment

The relationship between different types of stability studies and the final goal of ensuring product quality is outlined below.

Stability_Assessment_Logic forced_deg Forced Degradation Studies method_dev Develop & Validate Stability-Indicating Method forced_deg->method_dev Identifies Degradants long_term Long-Term & Accelerated Studies method_dev->long_term Quantifies Stability shelf_life Establish Shelf-Life & Storage Conditions long_term->shelf_life Provides Kinetic Data

Caption: Logic of Stability Assessment.

Conclusion

This document provides a comprehensive set of protocols for assessing the stability of this compound in various media. Adherence to these guidelines will enable researchers and drug development professionals to generate robust and reliable stability data, which is essential for regulatory submissions and ensuring the quality, safety, and efficacy of this compound-containing products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Allopurinol for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of allopurinol in a cell culture environment?

A1: this compound is a structural analog of hypoxanthine that competitively inhibits the enzyme xanthine oxidase.[1][2][3] Xanthine oxidase is a key enzyme in the purine degradation pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] By inhibiting this enzyme, this compound and its primary active metabolite, oxypurinol, decrease the production of uric acid in the cell culture medium.[3][4] This leads to an accumulation of the more soluble precursors, hypoxanthine and xanthine.[4]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. However, a common starting range for in vitro studies is between 10 µM and 100 µM.[5] For some applications, such as investigating its effects on specific signaling pathways or in combination with other drugs, concentrations up to 200 µM or higher have been used.[6][7] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound has limited solubility in aqueous solutions. A common method for preparing a stock solution is to dissolve it in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound in DMSO. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentration. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments, as DMSO can have effects on cells at higher concentrations.

Q4: How stable is this compound in cell culture medium?

A4: this compound is relatively stable in cell culture medium under standard incubation conditions (37°C, 5% CO2). However, for long-term experiments, it is good practice to refresh the medium with freshly diluted this compound every 48-72 hours to ensure a consistent concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Cell Death or Low Viability This compound concentration may be too high, leading to cytotoxicity.Perform a dose-response experiment (cytotoxicity assay) to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 1 mM) and narrow down to a non-toxic effective range. Always include a vehicle control (DMSO).
Cell line may be particularly sensitive to this compound or its metabolite, oxypurinol.Review the literature for data on your specific cell line. If none is available, a thorough cytotoxicity assessment is critical.
No Observable Effect on Uric Acid Levels This compound concentration may be too low.Increase the concentration of this compound in a stepwise manner, monitoring for both efficacy and cytotoxicity.
The cell line may not produce significant amounts of uric acid under basal conditions.Consider stimulating purine metabolism if relevant to your experimental model (e.g., by adding a purine source like hypoxanthine).
Inaccurate measurement of uric acid.Ensure your uric acid assay is validated for use with cell culture supernatant and that samples are properly diluted to fall within the linear range of the assay.
Inconsistent or Variable Results Inconsistent preparation of this compound stock or working solutions.Prepare a fresh stock solution and ensure accurate dilution for each experiment. Use a calibrated pipette.
Fluctuation in this compound concentration during long-term experiments.For experiments lasting longer than 48-72 hours, replenish the cell culture medium with fresh this compound at regular intervals.
Cell confluency and health can impact metabolic activity.Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase at the start of the experiment.
Off-Target Effects Observed This compound can have effects beyond xanthine oxidase inhibition, especially at higher concentrations.Carefully review the literature for known off-target effects of this compound on signaling pathways relevant to your research. Consider using a lower, more specific concentration or a different xanthine oxidase inhibitor if off-target effects are a concern.

Quantitative Data Summary

Table 1: Reported IC50 and Effective Concentrations of this compound in Various Cell Lines

Cell LineAssay TypeConcentrationObserved Effect
Human Foreskin Fibroblasts (HFF)Western Blot10 - 1000 µg/mLDose-dependent reduction of HIF-1α protein levels.[1][3]
Human Umbilical Vein Endothelial Cells (HUVEC)Western Blot10 - 1000 µg/mLDose-dependent reduction of HIF-1α protein levels.[1][3]
PC-3 (Prostate Cancer)Apoptosis Assay (in combination with TRAIL)200 µMSensitization to TRAIL-induced apoptosis.[8]
DU145 (Prostate Cancer)Apoptosis Assay (in combination with TRAIL)200 µMSensitization to TRAIL-induced apoptosis.[8]
HL-60 (Leukemia)Cytokine ExpressionConcentration-dependentIncreased mRNA expression of IL-8, MCP-1, and TNF-α.[9]
Macrophage Cell Lines (THP-1, U-937, RAW 264.7, J774.1, DH-82)Cytotoxicity Assay12.5 - 400 µg/mLVaried cytotoxicity, with DH-82 being one of the more resistant lines.[7]
Peripheral Blood Mononuclear Cells (PBMCs)Cytotoxicity/Viability Assay25 - 300 µg/mLNo significant cytotoxicity observed.[10]

Table 2: this compound Solubility Information

SolventApproximate Solubility
DMSO~3 mg/mL
Aqueous Buffers (e.g., PBS)Sparingly soluble (~0.1 mg/mL in a 1:10 DMSO:PBS solution)[11]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line, which is essential for identifying the appropriate concentration range for subsequent experiments.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound powder

  • DMSO

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (typically 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete cell culture medium to create a range of concentrations (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 15.6 µM, 0 µM).

    • Prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

    • Include wells with medium only (no cells) as a background control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability (%) against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Measuring the Effect of this compound on Uric Acid Production

This protocol describes how to quantify the inhibitory effect of this compound on uric acid production by cells in culture.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (at a pre-determined non-toxic concentration)

  • 24-well or 6-well cell culture plates

  • Uric acid assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 24-well or 6-well plate and grow to a desired confluency (e.g., 70-80%).

    • Wash the cells once with PBS.

    • Add fresh complete medium containing either the vehicle control (DMSO) or the desired concentration of this compound.

    • Incubate for a specific time period (e.g., 24 hours).

  • Sample Collection:

    • At the end of the incubation, collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any detached cells or debris.

  • Uric Acid Measurement:

    • Perform the uric acid assay on the collected supernatant according to the manufacturer's protocol.[5][12][13][14] This typically involves creating a standard curve with known uric acid concentrations.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of uric acid in each sample using the standard curve.

    • Normalize the uric acid concentration to the total protein content or cell number in each well to account for variations in cell density.

    • Compare the uric acid levels in the this compound-treated samples to the vehicle control to determine the percentage of inhibition.

Visualizations

Allopurinol_Mechanism_of_Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine:e->Xanthine:w UricAcid Uric Acid Xanthine:e->UricAcid:w Oxidation XanthineOxidase Xanthine Oxidase This compound This compound This compound->XanthineOxidase Inhibition

Caption: this compound inhibits xanthine oxidase, blocking uric acid production.

Experimental_Workflow_Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Perform Serial Dilution of this compound A->C B Seed Cells in Multi-well Plate D Treat Cells with Different Concentrations B->D C->D E Incubate for Defined Period (e.g., 48h) D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Measure Uric Acid in Supernatant E->G H Determine IC50 and Optimal Concentration F->H G->H

Caption: Workflow for optimizing this compound concentration in cell culture.

Allopurinol_Signaling_Effects cluster_xo Primary Target cluster_pathways Potential Downstream Effects This compound This compound XO Xanthine Oxidase This compound->XO Inhibition MAPK MAPK Pathway (JNK, ERK) XO->MAPK Modulation HIF HIF-1α Pathway XO->HIF Modulation Cytokines Cytokine Production (e.g., IL-8, TNF-α) MAPK->Cytokines Regulation

Caption: this compound's impact on key cellular signaling pathways.

References

Overcoming interference in Allopurinol HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Allopurinol HPLC analysis. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound HPLC analysis?

A1: Interference in this compound HPLC analysis can stem from several sources:

  • Endogenous compounds: In biological samples like plasma or serum, naturally occurring substances can co-elute with this compound or its active metabolite, Oxypurinol.[1][2]

  • Excipients: In pharmaceutical formulations, inactive ingredients used in the tablet or capsule can sometimes interfere with the analysis.

  • Degradation products: this compound can degrade under stress conditions such as acidic or alkaline hydrolysis, oxidation, and exposure to heat or light, leading to the formation of degradation products that may have similar retention times.[3][4][5][6]

  • Process impurities: Impurities from the synthesis of the this compound drug substance can also be a source of interference.[3][7]

  • Contaminants: Contamination from glassware, solvents, or the HPLC system itself can introduce extraneous peaks, often referred to as "ghost peaks".[8][9][10]

Q2: What is the active metabolite of this compound and should I be quantifying it as well?

A2: The primary active metabolite of this compound is Oxypurinol (also known as alloxanthine).[11] this compound is rapidly metabolized in the liver to Oxypurinol, which is also an inhibitor of the enzyme xanthine oxidase and has a much longer half-life than this compound.[5][11] For many clinical and research applications, particularly in pharmacokinetic studies, it is essential to quantify both this compound and Oxypurinol to get a complete picture of the drug's activity.[1][2]

Q3: How does the mobile phase pH affect the retention of this compound and potential interferences?

A3: The pH of the mobile phase is a critical parameter in the HPLC analysis of ionizable compounds like this compound. Adjusting the pH can alter the ionization state of this compound, its metabolites, and potential interfering compounds, thereby changing their retention times and selectivity. For basic compounds, working at a pH well above or below the pKa can improve peak shape and resolution. It is crucial to control the pH with a suitable buffer to ensure reproducible results.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound HPLC analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound Peak

Possible Causes and Solutions:

Possible Cause Solution
Secondary Silanol Interactions For basic compounds like this compound, interactions with residual silanol groups on the C18 column can cause peak tailing. Try using a mobile phase with a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanols or use an end-capped column.[4]
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and re-inject. If fronting persists, consider using a column with a larger internal diameter.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Column Void or Contamination A void at the column inlet or contamination can lead to poor peak shape. Try back-flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.
Issue 2: An Unexpected Peak is Co-eluting with this compound

Troubleshooting Workflow:

G start Unexpected Peak Co-eluting with this compound check_blank Inject a Blank (Mobile Phase) start->check_blank ghost_peak Peak is a 'Ghost Peak' from system/solvent contamination. Clean the system and use fresh, high-purity solvents. check_blank->ghost_peak Peak Present not_ghost_peak Peak is not present in blank. check_blank->not_ghost_peak Peak Absent spike_sample Spike a clean sample with this compound standard. Does the peak area increase proportionally? not_ghost_peak->spike_sample confirmed_this compound The peak is likely this compound. The issue may be with the original sample matrix. spike_sample->confirmed_this compound Yes not_this compound The co-eluting peak is not this compound. spike_sample->not_this compound No check_degradation Perform forced degradation of an this compound standard (acid, base, peroxide). not_this compound->check_degradation degradation_product The peak matches a degradation product. Protect samples from stress conditions. check_degradation->degradation_product Peak Matches impurity The peak is likely a process impurity or an excipient. Optimize chromatographic conditions (e.g., change mobile phase pH, gradient) to improve resolution. check_degradation->impurity No Match G cluster_purine Purine Catabolism Pathway cluster_this compound This compound Action and Metabolism Hypoxanthine Hypoxanthine XanthineOxidase1 Xanthine Oxidase Hypoxanthine->XanthineOxidase1 Xanthine Xanthine XanthineOxidase2 Xanthine Oxidase Xanthine->XanthineOxidase2 UricAcid Uric Acid XanthineOxidase1->Xanthine XanthineOxidase2->UricAcid This compound This compound This compound->XanthineOxidase1 Inhibits This compound->XanthineOxidase2 Inhibits AldehydeOxidase Aldehyde Oxidase This compound->AldehydeOxidase Oxypurinol Oxypurinol Oxypurinol->XanthineOxidase1 Inhibits Oxypurinol->XanthineOxidase2 Inhibits AldehydeOxidase->Oxypurinol

References

Technical Support Center: Allopurinol in Long-Term Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with allopurinol in long-term cell-based assays. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a structural isomer of hypoxanthine, a naturally occurring purine. Its primary mechanism of action is the competitive inhibition of xanthine oxidase, an enzyme crucial for the final two steps of purine catabolism.[1] Xanthine oxidase converts hypoxanthine to xanthine and then xanthine to uric acid. By inhibiting this enzyme, this compound reduces the production of uric acid.

Q2: What is oxypurinol and how does it relate to this compound?

Oxypurinol is the primary active metabolite of this compound.[2][3] this compound is rapidly metabolized by xanthine oxidase and aldehyde oxidase to oxypurinol.[2] Oxypurinol is also a potent inhibitor of xanthine oxidase and has a significantly longer half-life than this compound in vivo, contributing to the sustained therapeutic effect of this compound.[2][3]

Q3: Is this compound stable in aqueous solutions and cell culture media?

This compound has limited stability in aqueous solutions. A product information sheet for this compound recommends not storing its aqueous solution for more than one day.[4] While specific data on its stability in various cell culture media is limited, its inherent instability in aqueous environments suggests that its concentration can decrease over time in long-term experiments. Studies on compounded oral suspensions of this compound have shown that with appropriate vehicles, it can be stable for up to 180 days, indicating that the formulation is critical to its stability.[5][6]

Q4: What are the known degradation products of this compound?

Pharmacopoeias report at least two known degradation products of this compound:

  • This compound Impurity A: 3-amino-4-carboxamidopyrazole hemisulfate

  • This compound Impurity B: 5-(formylamino)-1H-pyrazole-4-carboxamide[1]

The biological effects of these specific degradation products in cell-based assays are not well-documented in publicly available literature.

Troubleshooting Guide

Issue 1: Diminished or Loss of this compound Activity in Long-Term Assays

Symptoms:

  • The expected biological effect of this compound (e.g., reduced uric acid production, decreased cell proliferation in certain cancer lines) diminishes over time.

  • Inconsistent results are observed between experiments or between early and late time points within the same experiment.

Possible Cause:

  • Degradation of this compound in the cell culture medium at 37°C. The limited stability of this compound in aqueous solutions can lead to a significant decrease in the effective concentration over several days.

Solutions:

  • Frequent Media Changes with Fresh this compound: For long-term experiments (extending beyond 24-48 hours), it is recommended to replace the culture medium with freshly prepared this compound-containing medium every 24 to 48 hours.

  • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) before each experiment and dilute it to the final working concentration in the culture medium immediately before use.[4] Do not store diluted aqueous solutions of this compound.[4]

  • Conduct a Stability Assessment: If the stability of this compound in your specific cell culture medium and under your experimental conditions is a concern, you can perform a simple stability test.

    • Experimental Protocol: this compound Stability Assessment in Cell Culture Medium

      • Prepare a solution of this compound in your cell culture medium at the working concentration.

      • Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).

      • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution.

      • Analyze the concentration of this compound in the aliquots using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

      • A decrease in the concentration of this compound over time will confirm its instability under your experimental conditions.

Issue 2: Unexpected Cytotoxicity or Altered Cell Behavior

Symptoms:

  • Increased cell death or reduced cell proliferation is observed at concentrations of this compound that are not expected to be cytotoxic.

  • Changes in cell morphology or other cellular functions that are not consistent with the known on-target effects of this compound.

Possible Causes:

  • Formation of Toxic Degradation Products: The degradation of this compound may lead to the formation of byproducts that are more toxic to the cells than this compound itself.

  • Off-Target Effects: this compound and its metabolite, oxypurinol, can have off-target effects, including the inhibition of de novo purine synthesis at higher concentrations and modulation of immune cell responses.[7][8] These effects may become more pronounced in long-term assays.

  • Alteration of Pyrimidine Metabolism: this compound has been shown to affect pyrimidine metabolism in some cell types.

Solutions:

  • Dose-Response and Time-Course Experiments: Perform thorough dose-response and time-course experiments to identify a non-toxic working concentration of this compound for your specific cell line and assay duration.

  • Use Oxypurinol as an Alternative: Since oxypurinol is the primary active metabolite with a longer half-life, consider using oxypurinol directly in your experiments. This may provide a more stable and consistent inhibition of xanthine oxidase over time. However, it's important to note that oxypurinol is sparingly soluble in aqueous solutions and may require solubilization in a mild base like 1 N NaOH.

  • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO, NaOH) used to dissolve this compound or oxypurinol in the cell culture medium is non-toxic to the cells. Run appropriate vehicle controls in all experiments.

Issue 3: Interference with Cell Viability Assays

Symptoms:

  • Inconsistent or unexpected results from cell viability assays that rely on cellular reduction, such as MTT, XTT, or resazurin (alamarBlue)-based assays. For example, an apparent increase in cell viability might be observed.

Possible Cause:

  • Antioxidant Properties of this compound: this compound has known antioxidant properties. Compounds with reducing potential can directly reduce the tetrazolium salts (like MTT) or resazurin, leading to a false-positive signal that is independent of cell viability.[9]

Solutions:

  • Modify the Viability Assay Protocol: To avoid interference from this compound, modify the assay protocol by removing the this compound-containing medium before adding the viability reagent.

    • Experimental Protocol: Modified MTT/Resazurin Assay for Use with this compound

      • At the end of the treatment period, carefully aspirate the culture medium containing this compound from each well.

      • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

      • Aspirate the PBS.

      • Add fresh, pre-warmed culture medium (without this compound) to each well.

      • Add the MTT or resazurin reagent and proceed with the manufacturer's protocol.

  • Use an Alternative Viability Assay: Consider using a viability assay that is not based on cellular reduction. Examples include:

    • Crystal Violet Assay: Stains the DNA of adherent cells.

    • Trypan Blue Exclusion Assay: Measures cell membrane integrity.

    • ATP-based Assays: Measures the level of intracellular ATP as an indicator of metabolic activity.

  • Run a Cell-Free Control: To confirm if this compound is interfering with your assay, run a cell-free control.

    • Experimental Protocol: Cell-Free Interference Assay

      • Prepare solutions of this compound in cell culture medium at the same concentrations used in your experiments.

      • Add these solutions to empty wells of a microplate (no cells).

      • Add the viability reagent (MTT, XTT, resazurin) to the wells.

      • Incubate for the same period as your cellular assay.

      • Measure the absorbance or fluorescence. An increase in signal in the presence of this compound indicates direct reduction of the reagent.[9]

Data Summary

The following table summarizes the stability data for compounded this compound suspensions, which may provide some insight into its general chemical stability. Note that these are not in cell culture media and conditions may not be directly transferable.

Vehicle Concentration Storage Temperature Stability Duration Reference
SuspendIt10 mg/mL & 20 mg/mL5°C and 25°CAt least 180 days[5][6]
Oral Mix & Oral Mix SF20 mg/mLRoom Temperature & RefrigeratedUp to 90 days[10]
Suspending vehicle with sodium carboxymethylcellulose and magnesium aluminum silicate20 mg/mLRoom TemperaturePredicted shelf-life of 8.3 years[11][12]

Visualizations

Purine_Metabolism_and_Allopurinol_Action Purine Metabolism and this compound's Mechanism of Action Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Xanthine Xanthine Xanthine->Xanthine_Oxidase Uric_Acid Uric Acid Xanthine_Oxidase->Xanthine Xanthine_Oxidase->Uric_Acid This compound This compound This compound->Xanthine_Oxidase Inhibits Oxypurinol Oxypurinol This compound->Oxypurinol Metabolized by Xanthine Oxidase Oxypurinol->Xanthine_Oxidase Inhibits Troubleshooting_Workflow Troubleshooting this compound Stability Issues Start Inconsistent Results with this compound Check_Protocol Is media with fresh This compound replaced every 24-48h? Start->Check_Protocol Check_Viability_Assay Is a reduction-based viability assay used (e.g., MTT, XTT)? Check_Protocol->Check_Viability_Assay Yes Replenish_Media Action: Replenish media with fresh this compound every 24-48h. Check_Protocol->Replenish_Media No Modify_Assay Action: Modify assay protocol to remove this compound before adding reagent. Check_Viability_Assay->Modify_Assay Yes Consider_Oxypurinol Action: Consider using oxypurinol as a more stable alternative. Check_Viability_Assay->Consider_Oxypurinol No Replenish_Media->Check_Viability_Assay Run_Cell_Free_Control Action: Run cell-free control to test for interference. Modify_Assay->Run_Cell_Free_Control End Consistent Results Modify_Assay->End Use_Alternative_Assay Action: Use a non-reduction-based viability assay. Use_Alternative_Assay->End Run_Cell_Free_Control->Use_Alternative_Assay Perform_Stability_Test Action: Perform HPLC analysis to determine this compound degradation rate. Consider_Oxypurinol->Perform_Stability_Test Perform_Stability_Test->End

References

Technical Support Center: Method Refinement for Sensitive Detection of Allopurinol and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of allopurinol and its primary active metabolite, oxypurinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the sensitive detection of this compound and oxypurinol?

A1: The most prevalent and sensitive methods for quantifying this compound and its metabolite oxypurinol in biological matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological samples.[1] Capillary electrophoresis has also been utilized for their determination.

Q2: What are the key metabolites of this compound I should be targeting for detection?

A2: The primary and pharmacologically active metabolite of this compound is oxypurinol (also known as alloxanthine).[6][7][8] this compound is rapidly metabolized to oxypurinol in the liver, primarily by aldehyde oxidase and to a lesser extent by xanthine oxidase.[6][9][8] Therefore, most analytical methods are developed to simultaneously quantify both this compound and oxypurinol. Other metabolites like this compound riboside and oxypurinol-7-riboside can be formed but are less commonly monitored.[6]

Q3: What are the typical sample preparation techniques for extracting this compound and oxypurinol from biological matrices like plasma and urine?

A3: Due to the polar nature of this compound and oxypurinol, the most common sample preparation techniques include:

  • Protein Precipitation (PPT): This is a simple and rapid method often employing acetonitrile or a mixture of acetone and acetonitrile to remove proteins from plasma or serum samples.[4]

  • Liquid-Liquid Extraction (LLE): This technique uses a solvent, such as ethyl acetate, to extract the analytes from the aqueous biological matrix.[10]

  • Solid-Phase Extraction (SPE): SPE can offer cleaner extracts and higher recovery, which is particularly beneficial for complex matrices.

Q4: What are some common challenges encountered during the analysis of this compound and its metabolites?

A4: Common challenges include:

  • Poor retention on reversed-phase HPLC columns: Due to their polarity, this compound and oxypurinol may have limited retention on traditional C18 columns.

  • Matrix effects: Components of biological samples can interfere with the ionization of the analytes in LC-MS/MS, leading to ion suppression or enhancement and affecting accuracy.

  • Peak shape issues: Peak tailing or splitting can occur, impacting resolution and integration.

  • Analyte stability: this compound and oxypurinol concentrations in biological samples can be affected by storage conditions and freeze-thaw cycles.

Troubleshooting Guides

HPLC-UV Method Troubleshooting
Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for this compound or oxypurinol Secondary interactions with residual silanols on the HPLC column.Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also help.
Column overload.Reduce the injection volume or the sample concentration.
Sample solvent mismatch with the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Shifting retention times Inconsistent mobile phase composition.Ensure accurate and consistent mobile phase preparation. Use a mobile phase buffer.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Column degradation.Replace the column or use a guard column to extend its lifetime.
Low sensitivity/Poor signal Incorrect detection wavelength.Ensure the UV detector is set to the optimal wavelength for this compound and oxypurinol (typically around 254 nm).
Inadequate sample concentration.Optimize the sample preparation method to achieve a higher concentration of the analytes.
LC-MS/MS Method Troubleshooting
Problem Potential Cause Recommended Solution
Ion suppression or enhancement Matrix effects from co-eluting endogenous components.Improve sample cleanup using techniques like SPE or LLE. Modify chromatographic conditions to separate analytes from interfering matrix components. Use a stable isotope-labeled internal standard.
Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Inconsistent peak areas Inefficient or variable extraction recovery.Optimize the sample preparation method and ensure consistency. Use an internal standard to correct for variability.
Instability of analytes in the autosampler.Ensure the autosampler is temperature-controlled. Evaluate the stability of the processed samples over time.
No or very low signal for analytes Incorrect mass transitions (MRM settings).Verify the precursor and product ion m/z values for this compound and oxypurinol.
Suboptimal mobile phase for ESI.Ensure the mobile phase pH is compatible with the desired ionization mode (positive or negative). The addition of volatile additives like formic acid or ammonium formate can improve ionization.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods for the detection of this compound and oxypurinol.

Table 1: HPLC-UV Methods

AnalyteMatrixLinearity Range (µg/mL)LLOQ (µg/mL)Recovery (%)Reference
This compoundPharmaceutical Tablets2.5 - 154.09N/A[11]
This compoundDog Plasma0.1 - 20.00.1N/A[5]
OxypurinolDog Plasma0.1 - 20.00.1N/A[5]

Table 2: LC-MS/MS Methods

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
This compoundHuman Plasma60.0 - 600060.085.4 - 91.2[2]
OxypurinolHuman Plasma80.0 - 800080.085.4 - 91.2[2]
This compoundRat PlasmaN/AN/A~79[10]
OxypurinolRat PlasmaN/AN/A~67[10]

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection in Human Plasma

This protocol is a representative example for the sensitive quantification of this compound and oxypurinol.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution.

  • Add 400 µL of acetonitrile containing 1% formic acid to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

b. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., Hypersil Gold 150 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometry (Tandem Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode for this compound and negative mode for oxypurinol.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 137.0 → 110.1).

    • Oxypurinol: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 151.0 → 108.0).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Detailed Methodology for HPLC-UV Detection in Pharmaceutical Formulations

This protocol provides a general framework for the quality control of this compound in tablets.

a. Sample Preparation

  • Weigh and finely powder a number of this compound tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

  • Add a suitable diluent (e.g., a mixture of mobile phase and a small amount of NaOH to aid dissolution) and sonicate to dissolve the this compound.

  • Make up to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm filter before injection.

b. High-Performance Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 254 nm.[5][11]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Visualizations

Allopurinol_Metabolism cluster_purine Purine Metabolism cluster_drug This compound Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase This compound This compound This compound->Xanthine Inhibition Oxypurinol Oxypurinol This compound->Oxypurinol Aldehyde Oxidase (major) Xanthine Oxidase (minor) Oxypurinol->Xanthine Inhibition Bioanalytical_Workflow SampleReceipt Sample Receipt and Login SamplePrep Sample Preparation (e.g., Protein Precipitation) SampleReceipt->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition DataProcessing Data Processing and Quantification DataAcquisition->DataProcessing ReportGeneration Report Generation DataProcessing->ReportGeneration Troubleshooting_Logic Start Poor Peak Shape Observed CheckAllPeaks Does it affect all peaks? Start->CheckAllPeaks YesAllPeaks Yes CheckAllPeaks->YesAllPeaks NoSomePeaks No CheckAllPeaks->NoSomePeaks SystemIssue Potential System Issue: - Column void/blockage - Leak - Injector problem YesAllPeaks->SystemIssue AnalyteSpecificIssue Analyte-Specific Issue: - Secondary interactions - pH mismatch - Co-eluting interference NoSomePeaks->AnalyteSpecificIssue

References

Technical Support Center: Allopurinol Dosage in Animal Models of Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing allopurinol in animal models of renal impairment.

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate animal model of renal impairment to study the effects of this compound?

A1: The choice of animal model depends on the specific research question. Here are some commonly used models:

  • Adenine-Induced Chronic Kidney Disease (CKD): This model is induced by dietary administration of adenine, which leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing chronic tubulointerstitial nephritis and fibrosis. It is a robust model for studying the long-term effects of this compound on CKD progression.[1][2][3]

  • Cisplatin-Induced Nephrotoxicity: Cisplatin, a chemotherapy agent, induces acute kidney injury (AKI) characterized by proximal tubular necrosis.[4][5][6] This model is suitable for investigating the potential protective effects of this compound against drug-induced nephrotoxicity. However, studies on the efficacy of this compound in this model have shown conflicting results.[4][6][7]

  • Unilateral Ureteral Obstruction (UUO): This surgical model involves the ligation of one ureter, leading to rapid and progressive tubulointerstitial fibrosis in the obstructed kidney.[8][9][10][11][12] It is a valuable model for studying the mechanisms of renal fibrosis and the anti-fibrotic effects of this compound.

Q2: What is the recommended starting dosage of this compound in animal models with renal impairment?

A2: The dosage of this compound needs to be carefully adjusted based on the animal model and the severity of renal impairment. Starting with a lower dose and titrating up is a common strategy. It is important to note that this compound's active metabolite, oxypurinol, is primarily cleared by the kidneys, and its accumulation can occur in renal dysfunction.[13][14][15]

Q3: How does this compound affect signaling pathways involved in renal injury?

A3: this compound's primary mechanism is the inhibition of xanthine oxidase, which reduces the production of uric acid.[16][17] In the context of renal disease, this compound has been shown to modulate key signaling pathways involved in inflammation and fibrosis. Notably, it can attenuate the transforming growth factor-beta (TGF-β) and nuclear factor-kappa B (NF-κB) signaling pathways, which are critical drivers of renal fibrosis.[2][18][19][20]

Troubleshooting Guides

Problem: Inconsistent or unexpected results with this compound in a cisplatin-induced nephrotoxicity model.

  • Possible Cause 1: Timing of this compound Administration. The timing of this compound administration relative to cisplatin injection is crucial. Some studies have reported a potentiation of cisplatin-induced nephrotoxicity with this compound, suggesting that the interaction is complex.[6]

  • Troubleshooting Tip: Conduct a pilot study to determine the optimal timing of this compound administration (before, during, or after cisplatin) for your specific experimental setup.

  • Possible Cause 2: Dosage of this compound. The dose of this compound may be a critical factor. While some studies have investigated doses around 50 mg/kg in rats, the optimal dose to mitigate cisplatin toxicity without causing adverse effects is not well-established.[6][7]

  • Troubleshooting Tip: Perform a dose-response study to identify an effective and non-toxic dose of this compound in your cisplatin model.

Problem: High mortality or severe adverse effects in HPRT-deficient mice treated with this compound.

  • Possible Cause: In the absence of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), the inhibition of xanthine oxidase by this compound leads to the accumulation of xanthine, which can precipitate in the renal tubules and cause severe kidney damage.[21][22]

  • Troubleshooting Tip: This model is intended to study the effects of xanthine accumulation. If the goal is to study the uric acid-lowering effects of this compound in a model of renal impairment, an HPRT-deficient model is not appropriate. Consider using a different model, such as adenine-induced CKD.

Experimental Protocols & Data

Adenine-Induced Chronic Kidney Disease in Rats

Methodology:

  • Induction of CKD: Male Wistar rats are fed a diet containing 0.25% adenine for up to 16 weeks to induce chronic kidney disease.[1][3]

  • This compound Administration: In some studies, this compound is administered at a dose of 25 mg/kg/day during the final 8 weeks of the adenine diet.[1][3]

  • Monitoring: Key parameters to monitor include blood urea nitrogen (BUN), plasma creatinine, creatinine clearance, proteinuria, and plasma uric acid.[1][3] Histological analysis of the kidneys is performed to assess collagen deposition, tubular atrophy, and inflammation.[2]

Quantitative Data Summary:

ParameterControl0.25% Adenine0.25% Adenine + this compound
BUN (mmol/L) 6.2 ± 0.656.5 ± 5.4Reduced compared to Adenine group
Plasma Creatinine (μg/L) 41.9 ± 2.8268 ± 23Reduced compared to Adenine group
Plasma Uric Acid NormalIncreasedDecreased

Data adapted from studies on adenine-induced CKD in rats.[1][3]

Unilateral Ureteral Obstruction (UUO) in Rats

Methodology:

  • Surgical Procedure: Partial unilateral ureteral obstruction is created by surgically burying the upper third of the left ureter into the psoas muscle.[8]

  • This compound Administration: In one study, a single intraperitoneal dose of 50 mg/kg this compound was administered 20 minutes before the relief of the obstruction.[8]

  • Outcome Measures: Renal tissue levels of malondialdehyde (MDA) as a marker of oxidative stress and glutathione (GSH) as an antioxidant are measured.[8]

Quantitative Data Summary:

ParameterReperfusion GroupAntioxidant (this compound) Group
Renal MDA Levels IncreasedStatistically different from reperfusion
Renal GSH Levels DecreasedStatistically different from reperfusion

Data based on a study of UUO in rats.[8]

Visualizations

Experimental_Workflow_Adenine_CKD cluster_induction CKD Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Start Start Adenine Diet (0.25%) Adenine Diet (0.25%) Start->Adenine Diet (0.25%) Duration: 16 weeks Duration: 16 weeks Adenine Diet (0.25%)->Duration: 16 weeks This compound (25 mg/kg/day) This compound (25 mg/kg/day) Duration: 16 weeks->this compound (25 mg/kg/day) Treatment Duration: Final 8 weeks Treatment Duration: Final 8 weeks This compound (25 mg/kg/day)->Treatment Duration: Final 8 weeks Biochemical Analysis Biochemical Analysis Treatment Duration: Final 8 weeks->Biochemical Analysis Histological Analysis Histological Analysis Treatment Duration: Final 8 weeks->Histological Analysis Endpoint Endpoint Biochemical Analysis->Endpoint Histological Analysis->Endpoint

Experimental workflow for adenine-induced CKD model.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase This compound This compound This compound->Xanthine Oxidase Inhibits Oxypurinol Oxypurinol This compound->Oxypurinol Metabolized by Xanthine Oxidase Oxypurinol->Xanthine Oxidase Inhibits

Inhibition of Xanthine Oxidase by this compound.

Allopurinol_Signaling_Pathway This compound This compound Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Inhibits Uric Acid Uric Acid Xanthine Oxidase->Uric Acid Produces TGF-beta TGF-beta Uric Acid->TGF-beta Activates NF-kB NF-kB Uric Acid->NF-kB Activates Renal Fibrosis Renal Fibrosis TGF-beta->Renal Fibrosis Promotes Renal Inflammation Renal Inflammation NF-kB->Renal Inflammation Promotes Renal Inflammation->Renal Fibrosis

This compound's effect on inflammatory and fibrotic pathways.

References

Troubleshooting unexpected side effects of Allopurinol in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during animal studies with Allopurinol.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Signs of Renal Distress (Increased BUN and Creatinine, Kidney Weight Gain)

  • Question: We are observing elevated blood urea nitrogen (BUN) and creatinine levels, along with an increase in kidney weight, in our rat models treated with this compound. What could be the cause and how can we troubleshoot this?

  • Answer: These signs are indicative of potential nephrotoxicity, a known side effect of this compound in animal studies.[1][2] In rats, minimal toxic doses causing these effects have been observed to be between 10 and 30 mg/kg/day.[1] In dogs, this compound can lead to the formation of xanthine crystals and urolithiasis, which can also contribute to renal dysfunction.[3][4][5]

    Troubleshooting Steps:

    • Dosage Review: Re-evaluate the administered dose. Doses of 30 mg/kg/day and higher in rats have been shown to cause these effects.[1] Consider reducing the dose to the minimal effective level for your experimental goals.

    • Hydration: Ensure adequate hydration of the animals. Dehydration can exacerbate the risk of crystal formation in the urinary tract.[5]

    • Dietary Control: For long-term studies, especially in dogs, a low-purine diet is crucial to prevent the buildup of xanthine and the formation of xanthine stones.[6][7]

    • Urinalysis: Regularly monitor urine for the presence of xanthine crystals, which can be an early indicator of potential urolithiasis.[3][4]

    • Histopathology: At the end of the study, perform a thorough histopathological examination of the kidneys to assess for any structural damage, such as tubular necrosis or interstitial nephritis.

Issue 2: Liver Abnormalities (Hepatotoxicity)

  • Question: Our mouse models are showing signs of liver damage, including necrosis, steatosis, and leukocyte infiltration, after this compound administration. How should we address this?

  • Answer: this compound has been shown to induce hepatotoxicity in mice, with the severity of liver damage increasing with the dose.[8] Observed effects include necrosis, steatosis, leukocyte infiltration, hepatocyte swelling, and congestion.[8] Interestingly, some studies also suggest a hepatoprotective role for this compound in certain contexts, so the specific experimental model is important.[9][10][11]

    Troubleshooting Steps:

    • Dose-Response Assessment: If not already done, conduct a dose-response study to identify the threshold for hepatotoxicity in your specific mouse strain and experimental conditions. Doses of 10, 20, and 30 mg/kg have been shown to cause increasing levels of liver damage in mice.[8]

    • Liver Function Tests: Monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) throughout the study.[1] While one rat study showed no increase in these enzymes even with kidney effects, monitoring is still a good practice.[1]

    • Control for Underlying Conditions: Be aware that pre-existing liver conditions can be exacerbated by this compound.[11][12]

    • Histopathological Analysis: Detailed histopathology of the liver is essential to characterize the nature and extent of the damage.

Issue 3: Severe Skin Reactions

  • Question: Some of our animals are developing skin rashes and lesions. Could this be related to this compound?

  • Answer: Yes, severe cutaneous adverse reactions are a known, though less common in animals than in humans, side effect of this compound.[13][14][15] These can range from mild rashes to more severe conditions.[6] In humans, these reactions are often T-cell mediated.[16]

    Troubleshooting Steps:

    • Discontinuation: If severe skin reactions are observed, discontinuation of this compound treatment should be considered for the affected animals, if the study design allows.

    • Dose and Duration: The risk of skin reactions in humans is higher in the first few months of therapy and with higher starting doses.[16][17] While not as well-documented in animals, a similar pattern may exist.

    • Concomitant Medications: Be aware of potential drug interactions. For example, the combination of this compound with ampicillin or amoxicillin has been associated with skin rashes in dogs.[6]

    • Documentation: Carefully document the onset, appearance, and progression of any skin lesions, supported by photographic evidence and, if possible, skin biopsies for histopathology.

Frequently Asked Questions (FAQs)

General

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound and its active metabolite, oxypurinol, are inhibitors of the enzyme xanthine oxidase.[16][18][19] This enzyme is crucial for the conversion of hypoxanthine to xanthine and then to uric acid in the purine catabolism pathway. By inhibiting xanthine oxidase, this compound reduces the production of uric acid.[18][20]

dot

Allopurinol_Mechanism cluster_purine Purine Catabolism cluster_drug Drug Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase This compound This compound Oxypurinol Oxypurinol (active metabolite) This compound->Oxypurinol Metabolized in liver XanthineOxidase_node Xanthine Oxidase This compound->XanthineOxidase_node Inhibits Oxypurinol->XanthineOxidase_node Inhibits

Caption: Mechanism of action of this compound.

Side Effects

  • Q2: Are there any reported effects of this compound on the gastrointestinal system or gut microbiota?

    • A2: Yes, gastrointestinal side effects such as vomiting and diarrhea have been reported in animals.[5][6] Additionally, studies in rats have shown that this compound can alter the gut microbiota.[21][22] Specifically, it has been associated with an increase in Bifidobacterium and a decrease in Bilophila, a genus linked to systemic inflammation.[21][22] More recent research in mice with experimental colitis suggests that this compound can disrupt purine metabolism in the gut, potentially worsening tissue damage.[23][24]

  • Q3: What are the known hematological side effects of this compound in animal studies?

    • A3: While less common, hematological changes can occur. In rats subjected to ischemia-reperfusion, this compound did not prevent alterations in mean corpuscular volume, hemoglobin, platelet count, and platelet volume, although it did prevent a decrease in red blood cell deformability.[25] In humans, more severe effects like agranulocytosis and pancytopenia can occur, especially with drug interactions (e.g., azathioprine), and bone marrow suppression has been reported.[6][16]

Experimental Design

  • Q4: What are some key considerations when designing an animal study involving this compound?

    • A4:

      • Dose Selection: Start with the lowest possible effective dose and consider a dose-escalation design to identify a therapeutic window with minimal side effects.

      • Species and Strain: Be aware of species-specific differences in metabolism and susceptibility to side effects. For instance, Dalmatians are particularly prone to urate stones.[12]

      • Duration of Treatment: The duration of the study can influence the type and severity of side effects. Long-term use in dogs, for example, increases the risk of xanthine bladder stones.[5][6]

      • Monitoring Parameters: A comprehensive monitoring plan should be in place, including regular clinical observations, body weight measurements, blood chemistry (for kidney and liver function), complete blood counts, and urinalysis.[1][5]

      • Diet: For studies involving urate metabolism, a controlled diet (e.g., low-purine) is essential.[6][7]

dot

Experimental_Workflow start Study Initiation dose_selection Dose Selection & Justification start->dose_selection animal_model Animal Model Selection (Species, Strain, Gender, Age) dose_selection->animal_model acclimatization Acclimatization Period animal_model->acclimatization baseline Baseline Data Collection (Blood, Urine, Body Weight) acclimatization->baseline treatment This compound Administration (Route, Frequency, Duration) baseline->treatment monitoring In-life Monitoring (Clinical Signs, Body Weight, Food/Water Intake) treatment->monitoring sampling Interim/Final Sampling (Blood, Urine, Tissues) monitoring->sampling analysis Data Analysis (Biochemistry, Hematology, Histopathology) sampling->analysis end Study Conclusion analysis->end

References

Technical Support Center: Optimization of Allopurinol Delivery in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of allopurinol in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a structural analog of hypoxanthine. It competitively inhibits the enzyme xanthine oxidase, which is responsible for the successive oxidation of hypoxanthine to xanthine and then to uric acid. This compound is also metabolized by xanthine oxidase to its active metabolite, oxypurinol (or alloxanthine), which is also a potent inhibitor of the enzyme. This inhibition leads to a decrease in uric acid production.

Allopurinol_Pathway Xanthine Oxidase Inhibition Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase Xanthine Oxidase This compound This compound This compound->XanthineOxidase Inhibits Oxypurinol Oxypurinol (Active Metabolite) This compound->Oxypurinol Metabolized by Xanthine Oxidase Oxypurinol->XanthineOxidase Inhibits

Fig. 1: this compound's mechanism of action.

Q2: What are the key pharmacokinetic differences between this compound and its active metabolite, oxypurinol?

This compound is rapidly absorbed and has a short half-life of approximately 1-2 hours in humans. In contrast, its active metabolite, oxypurinol, has a much longer half-life of about 15 hours in individuals with normal renal function[1]. This allows for the therapeutic effect of xanthine oxidase inhibition to be maintained over a 24-hour period with once-daily dosing in clinical settings[1]. The majority of this compound's therapeutic effect is attributed to oxypurinol[2][3].

ParameterThis compoundOxypurinol
Half-life (human) ~1-2 hours[1]~15 hours[1]
Primary Role ProdrugActive Metabolite[2][3]
Elimination Primarily metabolized to oxypurinol and renal excretion.Primarily renal excretion[2][3].

Troubleshooting Guide

Problem 1: Poor Solubility of this compound in Aqueous Vehicles

Question: I am having difficulty dissolving this compound in water or saline for my in vivo experiment. What are the recommended vehicles for administration?

Answer: this compound has very low aqueous solubility (approximately 0.48 mg/mL at 25°C)[4]. Direct dissolution in standard aqueous vehicles like saline or PBS for in vivo dosing is often not feasible for achieving desired concentrations.

Solutions:

  • Suspension in Vehicle: The most common and recommended method is to prepare a homogenous suspension.

    • Carboxymethylcellulose (CMC) or Methylcellulose: A 0.5% solution of sodium carboxymethylcellulose (Na-CMC) or methylcellulose in water is a widely used vehicle for oral gavage of insoluble compounds[5]. This compound can be suspended in this vehicle to ensure uniform delivery.

    • Commercial Suspending Vehicles: Several commercially available suspending vehicles have been tested for their stability with this compound. These include SuspendIt, SyrSpend SF PH4, Ora-Sweet, and Ora-Plus, which have shown to maintain this compound stability for 60 to 90 days[4][6][7]. An this compound suspension of 20 mg/mL prepared from tablets in a vehicle containing sodium carboxymethylcellulose and magnesium aluminum silicate was found to be stable for years at room temperature[8].

  • Use of a Co-solvent (with caution):

    • DMSO: this compound is soluble in DMSO at approximately 3 mg/mL. For preparing aqueous solutions, this compound can first be dissolved in DMSO and then diluted with an aqueous buffer like PBS. However, the final concentration of DMSO should be kept to a minimum to avoid toxicity. A 1:10 solution of DMSO:PBS can achieve an this compound solubility of about 0.1 mg/mL. It is not recommended to store these aqueous solutions for more than a day.

VehicleThis compound ConcentrationStabilityReference
Water~0.48 mg/mL at 25°C-[4]
0.5% MethylcelluloseSuspensionStable for the duration of most experiments.[5]
Na-CMC and Magnesium Aluminum Silicate20 mg/mL8.3 years at room temperature.[8]
SuspendIt10-20 mg/mL180 days at 5°C and 25°C.[4]
SyrSpend SF PH420 mg/mLAt least 90 days at 2-8°C and room temperature.[7]
1:10 DMSO:PBS (pH 7.2)~0.1 mg/mLNot recommended for storage beyond one day.

Problem 2: Inconsistent Results and Variable Plasma Concentrations

Question: My in vivo experiments with this compound are yielding inconsistent results, and the plasma levels of this compound/oxypurinol are highly variable between animals. What could be the cause?

Answer: Inconsistent results can stem from several factors related to drug preparation, administration, and the animal model itself.

Potential Causes and Solutions:

  • Improper Suspension: If using a suspension, it is crucial to ensure it is homogenous before and during administration.

    • Solution: Vigorously vortex the suspension before drawing each dose to ensure uniform particle distribution. If preparing a larger batch for multiple animals, use a stirrer to maintain homogeneity.

  • Administration Route: The route of administration significantly impacts bioavailability and pharmacokinetics.

    • Oral Gavage vs. Intraperitoneal (IP) Injection: Oral gavage can be technically challenging and may lead to dosing errors if not performed correctly, potentially causing aspiration or esophageal damage[5]. IP injection generally leads to faster and more complete absorption compared to the oral route[9]. However, IP administration can sometimes cause peritoneal irritation. The choice of route should be consistent throughout the study. If possible, a pilot study to compare the routes for your specific experimental goals is recommended.

  • Animal-to-Animal Variability:

    • Fasting: Ensure consistent fasting protocols for all animals before oral administration, as food can affect drug absorption.

    • Strain and Sex Differences: Be aware of potential strain and sex differences in drug metabolism. For instance, different rat strains (Crl:CD and Jcl:SD) show varying aldehyde oxidase activity, which is involved in this compound metabolism[10].

  • Dose-Dependent Kinetics: At high doses, this compound metabolism can become saturated in rats, leading to non-linear kinetics[11]. This can result in disproportionate increases in plasma concentrations with increasing doses.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results Start Inconsistent In Vivo Results Check_Suspension Is the dosing solution a homogenous suspension? Start->Check_Suspension Check_Route Is the administration route consistent and correct? Check_Suspension->Check_Route Yes Solution_Suspension Action: Ensure vigorous and continuous mixing of suspension. Check_Suspension->Solution_Suspension No Check_Animal Are animal factors (fasting, strain, sex) controlled? Check_Route->Check_Animal Yes Solution_Route Action: Refine administration technique. Consider a pilot study for route comparison. Check_Route->Solution_Route No Check_Dose Is the dose within a linear pharmacokinetic range? Check_Animal->Check_Dose Yes Solution_Animal Action: Standardize experimental conditions for all animals. Check_Animal->Solution_Animal No Solution_Dose Action: Review literature for dose-response in your model. Consider dose reduction. Check_Dose->Solution_Dose No End Consistent Results Check_Dose->End Yes Solution_Suspension->Check_Route Solution_Route->Check_Animal Solution_Animal->Check_Dose Solution_Dose->End

Fig. 2: A logical workflow for troubleshooting.

Problem 3: Unexpected Adverse Events in Study Animals

Question: I am observing adverse effects in my mice/rats after this compound administration, such as weight loss or lethargy. Are these expected, and how can I mitigate them?

Answer: While generally well-tolerated, this compound can cause adverse effects in animal models, particularly at higher doses.

Commonly Observed and Potential Adverse Events:

  • General Toxicity: At very high doses (e.g., 400 mg/kg IP in mice), central nervous system side effects like decreased locomotor activity and impaired motor coordination have been observed.

  • Renal and Hepatic Effects: Although this compound can be renoprotective in some models of hyperuricemia, high concentrations of its metabolite, oxypurinol, can be associated with adverse effects. In some studies, this compound has been noted to have an impact on the weight of mice and may have hepatorenal toxicity[12][13].

  • Gastrointestinal Irritation: Oral administration, especially of high concentrations, can potentially cause GI irritation.

Mitigation Strategies:

  • Dose Titration: Start with a lower dose and gradually increase it if necessary, while closely monitoring the animals for any signs of distress. A dose of 50 mg/kg/day orally has been used effectively in a mouse model of hyperuricemia[14].

  • Vehicle Selection: Ensure the chosen vehicle is non-toxic and well-tolerated. For oral gavage, vehicles like 0.5% methylcellulose are generally considered safe[5].

  • Administration Technique: Proper administration technique is crucial to avoid stress and injury to the animals, which can confound experimental results. For oral gavage, using appropriately sized, smooth-tipped needles is essential[15].

  • Monitor Animal Health: Regularly monitor animal weight, food and water intake, and general behavior. If adverse effects are observed, consider reducing the dose or changing the administration route.

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration of this compound Suspension in Mice

Objective: To administer a uniform suspension of this compound to mice via oral gavage.

Materials:

  • This compound powder

  • 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in sterile water

  • Weighing scale and spatula

  • Mortar and pestle (optional, for crushing tablets)

  • Magnetic stirrer and stir bar

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, curved with a ball tip for a 20-25g mouse)[15]

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount of this compound and vehicle. For example, to dose a 25g mouse at 50 mg/kg with a dosing volume of 10 mL/kg, you would need 1.25 mg of this compound in 0.25 mL of vehicle. This corresponds to a 5 mg/mL suspension.

  • Prepare the 0.5% Na-CMC vehicle: Dissolve 0.5 g of Na-CMC in 100 mL of sterile water. Heat and stir until fully dissolved, then cool to room temperature.

  • Prepare the this compound suspension:

    • Weigh the required amount of this compound powder. If using tablets, crush them to a fine powder using a mortar and pestle.

    • Gradually add the this compound powder to the 0.5% Na-CMC vehicle while continuously stirring with a magnetic stirrer.

    • Continue stirring for at least 15-20 minutes to ensure a uniform suspension.

  • Administer via oral gavage:

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and body[15].

    • Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).

    • Gently insert the gavage needle into the mouth, advancing it along the upper palate into the esophagus. The needle should pass with minimal resistance. If resistance is met, do not force it. Withdraw and re-attempt.

    • Once the needle is in place, slowly administer the suspension.

    • Withdraw the needle and return the mouse to its cage.

    • Continuously stir the stock suspension if dosing multiple animals to maintain homogeneity.

Protocol 2: Analysis of this compound and Oxypurinol in Rodent Plasma by HPLC

Objective: To quantify the concentration of this compound and its active metabolite oxypurinol in plasma samples from treated animals.

Materials:

  • Plasma samples collected in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • High-Performance Liquid Chromatography (HPLC) system with a UV or tandem mass spectrometry (LC-MS/MS) detector.

  • C18 reversed-phase column.

  • Acetonitrile, methanol, formic acid, ammonium formate (HPLC grade).

  • Internal standard (e.g., a structurally similar compound not present in the sample).

  • Centrifuge and vortex mixer.

  • Protein precipitation agent (e.g., acetonitrile with 1% formic acid).

Procedure (based on established methods):

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add an internal standard.

    • Add 200-300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase for this compound and oxypurinol analysis consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid or an ammonium formate buffer) and an organic solvent like acetonitrile. The exact composition may need optimization based on the specific column and system.

    • Column: A C18 column is typically used for separation.

    • Detection:

      • UV Detection: this compound can be detected by UV absorbance, typically around 254 nm.

      • LC-MS/MS: This method offers higher sensitivity and specificity.

  • Quantification:

    • Prepare a standard curve by spiking known concentrations of this compound and oxypurinol into blank plasma and processing them in the same way as the study samples.

    • Calculate the concentrations in the experimental samples by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.

References

Technical Support Center: Allopurinol Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability with Allopurinol in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with different lots of this compound. What could be the cause?

A1: Inconsistent results between different lots of this compound can stem from variability in purity and the impurity profile. Even minor differences in the levels of specific impurities can impact biological systems. It is also important to consider that this compound's active metabolite, oxypurinol, has a longer half-life and is a key determinant of its hypouricemic effect; variations in the conversion rate or the presence of impurities affecting this conversion could lead to inconsistent outcomes.

Q2: How can we proactively assess a new batch of this compound before starting our experiments?

A2: Before initiating critical experiments, it is advisable to perform a batch qualification. This involves comparing the new batch against a previously validated "gold standard" lot. A comprehensive approach includes:

  • Reviewing the Certificate of Analysis (CoA): Carefully compare the purity and impurity profiles of the new and old batches.

  • Analytical Characterization: Perform in-house analysis, such as HPLC, to confirm the identity, purity, and impurity profile.

  • In-Assay Validation: Test the new batch in a small-scale, non-critical experiment to ensure it performs comparably to your previous batch.

Q3: What are the common impurities found in research-grade this compound, and what are their acceptable limits?

A3: Common impurities in this compound are often related to the synthesis process. These can include starting materials, intermediates, and degradation products. While specific impurities may vary between manufacturers, a typical Certificate of Analysis for research-grade this compound will specify limits for known and unknown impurities.[1][2]

ImpurityTypical Acceptance Criteria
Purity (HPLC)98.0 - 102.0 %
This compound Related Compound A≤ 0.2 %
This compound Related Compound B≤ 0.2 %
This compound Related Compound C≤ 0.2 %
This compound Related Compound D≤ 0.2 %
This compound Related Compound E≤ 0.2 %
Unspecified Impurity≤ 0.1 %
Total Impurities≤ 1.0 %
Hydrazine≤ 10 ppm
Heavy Metals (as Pb)≤ 20.0 ppm

Q4: Can the physical properties of this compound vary between batches, and could this affect our experiments?

A4: Yes, physical properties such as particle size, crystal form (polymorphism), and solubility can vary between batches. These differences can affect the dissolution rate and bioavailability of this compound in your experimental system, potentially leading to variability in observed effects. It is recommended to ensure consistent solubilization procedures for each new batch. The solubility of this compound is very low in water and alcohol but increases in solutions of potassium and sodium hydroxide.[1]

Troubleshooting Guides

Issue: Inconsistent Inhibition of Xanthine Oxidase Activity

If you observe that different batches of this compound exhibit varying levels of xanthine oxidase inhibition in your in vitro assays, follow this troubleshooting workflow:

A Inconsistent Xanthine Oxidase Inhibition Observed B Review Certificate of Analysis (CoA) for both batches A->B C Purity and impurity profiles are significantly different? B->C D Perform HPLC analysis on both batches C->D No F Consider the impact of specific impurities on the assay. Consult literature or supplier for impurity effects. C->F Yes E HPLC confirms CoA findings? D->E E->F Yes G Prepare fresh stock solutions for both batches E->G No L Contact supplier for further information on batch differences F->L H Ensure complete solubilization G->H I Re-run the assay with fresh solutions H->I J Results are now consistent? I->J K Problem likely related to solution preparation or stability J->K Yes J->L No M If possible, source a new lot of this compound L->M

Caption: Troubleshooting workflow for inconsistent xanthine oxidase inhibition.

Issue: Unexpected Cellular Phenotypes or Toxicity

If a new batch of this compound produces unexpected cellular responses or toxicity compared to previous batches, consider the following:

  • Off-Target Effects of Impurities: Certain impurities may have their own biological activities, leading to off-target effects.

  • Endotoxin Contamination: For cell-based assays, endotoxin contamination can induce inflammatory responses. If not specified on the CoA, consider testing for endotoxin levels.

  • Solvent Effects: Ensure that the solvent used to dissolve the this compound is not contributing to the observed toxicity. Perform a solvent-only control.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling of this compound

This protocol provides a general method for the analysis of this compound purity and the identification of related impurities. It is recommended to validate this method for your specific instrumentation and experimental needs.

1. Materials and Reagents:

  • This compound reference standard and test samples

  • Acetonitrile (HPLC grade)

  • Dipotassium phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

2. Instrumentation:

  • HPLC system with UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1 M dipotassium phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile (55:45 v/v).

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a small amount of 0.1 M NaOH followed by dilution with the mobile phase) to a final concentration of 50 µg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution to achieve a similar final concentration.

5. Analysis:

  • Filter all solutions through a 0.45 µm membrane filter before injection.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the this compound peak in the sample chromatogram to that in the standard chromatogram. Identify and quantify any impurity peaks based on their relative retention times and peak areas.

Signaling Pathways

This compound's primary mechanism of action is the inhibition of xanthine oxidase, a key enzyme in purine catabolism. This action reduces the production of uric acid. However, its effects can extend to other related pathways.

cluster_0 Purine Metabolism cluster_1 Intervention cluster_2 Downstream Effects Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Purine_Nucleotides Purine Nucleotides Hypoxanthine->Purine_Nucleotides HGPRT UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase ROS Reactive Oxygen Species (ROS) Xanthine->ROS via Xanthine Oxidase Inflammation Inflammation UricAcid->Inflammation This compound This compound This compound->Xanthine Oxypurinol Oxypurinol This compound->Oxypurinol Metabolism Oxypurinol->Xanthine

Caption: this compound's mechanism of action and its impact on related pathways.

This diagram illustrates how this compound and its active metabolite, Oxypurinol, inhibit Xanthine Oxidase, thereby blocking the conversion of hypoxanthine and xanthine to uric acid. This leads to a reduction in both uric acid levels and the production of reactive oxygen species (ROS), which can in turn modulate inflammatory responses. Additionally, the buildup of hypoxanthine can lead to its salvage into purine nucleotides.

References

Validation & Comparative

A Comparative Study of Allopurinol and Other Purine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of allopurinol and other purine analogues for researchers, scientists, and drug development professionals. It objectively evaluates their performance based on experimental data, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Introduction to Purine Analogues

Purine analogues are a class of compounds that are structurally similar to naturally occurring purines, such as adenine and guanine.[1] These molecules can interfere with the synthesis and metabolism of purine nucleotides, making them effective therapeutic agents for a variety of conditions.[1][2] Their primary applications include the treatment of hyperuricemia and gout, as well as use as antimetabolites in cancer chemotherapy and as immunosuppressants.[1][3] This guide focuses on a comparative analysis of this compound, a xanthine oxidase inhibitor, against other notable purine analogues.

Mechanism of Action

The therapeutic effects of purine analogues stem from their ability to modulate key enzymes in the purine metabolic pathway.

This compound: this compound is a structural isomer of hypoxanthine and acts as a competitive inhibitor of xanthine oxidase.[4][5] This enzyme is crucial for the conversion of hypoxanthine to xanthine and then to uric acid.[4][6] By inhibiting xanthine oxidase, this compound and its active metabolite, oxypurinol, effectively reduce the production of uric acid.[3][7] This mechanism is central to its use in managing gout and other conditions associated with hyperuricemia.[7]

Other Purine Analogues (Thiopurines): Thiopurines, such as azathioprine, mercaptopurine, and thioguanine, function as antimetabolites.[1] Azathioprine is a prodrug that is converted to mercaptopurine.[8] Mercaptopurine and thioguanine are then metabolized into thioguanine nucleotides (TGNs).[9] These TGNs are incorporated into DNA and RNA, thereby inhibiting nucleic acid synthesis and inducing cytotoxicity in rapidly dividing cells.[2][8] This mechanism underlies their application as anticancer and immunosuppressive agents.[1]

Signaling Pathway: Purine Metabolism and Drug Intervention

The following diagram illustrates the de novo and salvage pathways of purine metabolism and highlights the points of intervention for this compound and thiopurines.

Purine_Metabolism cluster_denovo De Novo Purine Synthesis cluster_catabolism Purine Catabolism & Salvage PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP De Novo Synthesis (10 steps) AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Hypoxanthine Hypoxanthine IMP->Hypoxanthine DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA Adenine Adenine AMP->Adenine GMP->DNA_RNA Guanine Guanine GMP->Guanine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Guanine->Xanthine Adenine->Hypoxanthine This compound This compound This compound->Xanthine Inhibits This compound->UricAcid Inhibits Thiopurines Thiopurines (Azathioprine, Mercaptopurine, Thioguanine) TGNs Thioguanine Nucleotides (TGNs) Thiopurines->TGNs Metabolism TGNs->DNA_RNA Inhibits

Caption: Purine metabolism pathways and drug targets.

Comparative Performance Data

The following tables summarize key performance indicators for this compound and other purine analogues based on available clinical and preclinical data.

Table 1: Pharmacokinetic Properties
ParameterThis compoundMercaptopurineAzathioprineThioguanine
Active Metabolite Oxypurinol[3][7]6-thioguanine nucleotides (TGNs)[9]6-mercaptopurine, TGNs[8]TGNs[10]
Half-life This compound: 1-2 hours; Oxypurinol: ~15 hours[7]VariableAzathioprine: 26-80 minutes; Metabolites: 3-5 hours[11]Variable
Metabolism Metabolized by aldehyde oxidase to oxypurinol[5]Metabolized by xanthine oxidase and thiopurine methyltransferase (TPMT)[9][12]Converted to mercaptopurine, then metabolized by xanthine oxidase and TPMT[8][13]Deaminated then metabolized by xanthine oxidase[14]
Excretion Primarily renal (both this compound and oxypurinol)[7]Renal[15]Renal (as metabolites)[11]Renal[10]
Oral Bioavailability ~90%[3]Variable60 ± 31%[11]Variable
Table 2: Clinical Efficacy and Adverse Effects
DrugPrimary Indication(s)Common Adverse EffectsSerious Adverse Effects
This compound Gout, hyperuricemia, prevention of tumor lysis syndrome, recurrent calcium nephrolithiasis[5][7]Skin rash, nausea, diarrhea[6]This compound hypersensitivity syndrome (AHS), Stevens-Johnson syndrome, bone marrow suppression[6][7]
Mercaptopurine Acute lymphoblastic leukemia, inflammatory bowel disease[12]Myelosuppression, nausea, vomiting, hepatotoxicity[15]Severe bone marrow suppression, opportunistic infections[12][15]
Azathioprine Immunosuppression in organ transplantation, rheumatoid arthritis, inflammatory bowel disease[1][11]Myelosuppression, nausea, vomiting, pancreatitis[16]Severe myelosuppression (especially with this compound), increased risk of malignancy[13][16]
Thioguanine Acute myeloid leukemia, inflammatory bowel disease[1][17]Myelosuppression, hepatotoxicity[1]Veno-occlusive disease, severe bone marrow suppression[1]
Table 3: Comparative Efficacy in Gout (this compound vs. Febuxostat)
OutcomeThis compound (300 mg/day)Febuxostat (80 mg/day)Febuxostat (120 mg/day)Reference
Patients achieving serum urate <6.0 mg/dL 21%53%62%[18]
Mean reduction in serum urate -Greater with febuxostatGreater with febuxostat[18]
Reduction in gout flares Similar across groupsSimilar across groupsSimilar across groups[18]
Reduction in tophus area 50%83%66%[18]
Patients with ≥1 flare during observation 36.5%43.5%-[19]
Serious adverse events No significant differenceNo significant difference-[19]

Febuxostat is a non-purine selective xanthine oxidase inhibitor included for comparison as a modern alternative to this compound for gout management.[20]

Table 4: Comparative Safety of Thioguanine vs. Low-Dose Thiopurine with this compound (LDTA) in IBD
Outcome (at 104 weeks)ThioguanineLDTAp-valueReference
Discontinuation due to adverse events 20%18%0.26[17][21]
Adverse events No significant differenceNo significant difference0.75[17][21]
Infections No significant differenceNo significant difference0.93[17][21]
Hospitalizations No significant differenceNo significant difference0.23[17][21]
Corticosteroid-free clinical remission No significant differenceNo significant difference0.48[17][21]

Drug Interactions: this compound and Thiopurines

A critical consideration in the clinical use of these agents is the significant drug-drug interaction between this compound and certain thiopurines, particularly mercaptopurine and azathioprine.[12][16]

Mechanism of Interaction: this compound inhibits xanthine oxidase, which is a primary enzyme responsible for the metabolism of mercaptopurine (the active metabolite of azathioprine).[12][13] This inhibition leads to a significant increase in the plasma concentrations of mercaptopurine and its active metabolites, the TGNs.[12][16]

Clinical Consequences: The elevated levels of active thiopurine metabolites can result in severe and potentially fatal bone marrow suppression.[12][16]

Management: If co-administration is necessary, the dose of mercaptopurine or azathioprine must be substantially reduced, typically to 25-33% of the standard dose, with close monitoring of blood counts.[16][22] In contrast, this compound does not significantly affect the metabolism of thioguanine, as thioguanine is primarily deactivated through deamination before being metabolized by xanthine oxidase.[14]

The following diagram illustrates the metabolic shift of mercaptopurine when co-administered with this compound.

Mercaptopurine_Metabolism cluster_explanation Metabolic Pathway Shift Mercaptopurine 6-Mercaptopurine TGNs Active Metabolites (TGNs) (Therapeutic & Toxic Effects) Mercaptopurine->TGNs via HGPRT ThiouricAcid Inactive Metabolite (6-Thiouric Acid) Mercaptopurine->ThiouricAcid via Xanthine Oxidase Toxicity Increased Myelosuppression TGNs->Toxicity XanthineOxidase Xanthine Oxidase This compound This compound This compound->XanthineOxidase Inhibits HGPRT HGPRT exp This compound blocks the inactivation pathway, shunting metabolism towards active, potentially toxic metabolites.

Caption: this compound's effect on mercaptopurine metabolism.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is used to determine the inhibitory potential of a compound against xanthine oxidase.

Objective: To quantify the percentage inhibition of xanthine oxidase activity by a test compound (e.g., this compound).

Materials:

  • Xanthine oxidase enzyme solution (e.g., 0.01-0.1 units/mL in phosphate buffer)[23]

  • Xanthine substrate solution (e.g., 150 µM in phosphate buffer)[23]

  • 70 mM Phosphate buffer (pH 7.5)[23]

  • Test compound and positive control (e.g., this compound) at various concentrations[23]

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the assay mixture in a cuvette: 50 µL of the test solution, 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase enzyme solution.[23]

  • Pre-incubate the mixture at 25°C for 15 minutes.[23]

  • Initiate the reaction by adding 60 µL of the xanthine substrate solution.[23]

  • Immediately monitor the increase in absorbance at 293 nm (due to the formation of uric acid) for 3-4 minutes.

  • Calculate the rate of reaction (ΔOD/minute) from the initial linear portion of the curve.

  • Run a blank reaction with buffer instead of the enzyme solution and a control reaction without the test compound.

  • Calculate the percentage inhibition using the formula: % Inhibition = (1 - [Activity with inhibitor / Activity without inhibitor]) x 100[23]

Experimental Workflow: Xanthine Oxidase Inhibition Assay

XO_Inhibition_Workflow Start Start PrepareReagents Prepare Reagents: - XO Enzyme - Xanthine Substrate - Buffer - Test Compound Start->PrepareReagents AssaySetup Set up Assay Mixture: - Test Compound - Buffer - XO Enzyme PrepareReagents->AssaySetup Preincubation Pre-incubate (25°C, 15 min) AssaySetup->Preincubation InitiateReaction Initiate Reaction (Add Xanthine) Preincubation->InitiateReaction MeasureAbsorbance Measure Absorbance (293 nm, 3-4 min) InitiateReaction->MeasureAbsorbance CalculateRate Calculate Reaction Rate (ΔOD/min) MeasureAbsorbance->CalculateRate CalculateInhibition Calculate % Inhibition CalculateRate->CalculateInhibition End End CalculateInhibition->End

References

Allopurinol's Specificity in Targeting Xanthine Oxidase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a drug is paramount. This guide provides a detailed comparison of allopurinol and its primary alternative, febuxostat, in their specificity for targeting xanthine oxidase (XO), a key enzyme in purine metabolism and the primary target for treating hyperuricemia and gout.

This compound, a purine analog, has long been the standard of care. However, its structural similarity to natural purines raises questions about its specificity. Febuxostat, a newer, non-purine selective inhibitor, offers a contrasting profile. This guide delves into the experimental data that differentiates these two inhibitors, providing a clear perspective on their mechanisms of action and potential off-target effects.

Comparative Efficacy and Binding Affinity

The primary measure of an inhibitor's potency is its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and greater potency.

Experimental data consistently demonstrates that febuxostat has a significantly lower Ki value for xanthine oxidase compared to this compound and its active metabolite, oxypurinol. This suggests that febuxostat binds to the enzyme with much higher affinity.

InhibitorTarget EnzymeKi Value (nM)Inhibition Type
This compound Xanthine Oxidase~1,220Competitive
Oxypurinol Xanthine Oxidase~10-fold higher than this compoundCompetitive
Febuxostat Xanthine Oxidase0.6Mixed

Table 1: Comparison of Inhibition Constants (Ki) for Xanthine Oxidase.[1][2]

Febuxostat exhibits a mixed-type inhibition, indicating it can bind to both the free enzyme and the enzyme-substrate complex.[1] In contrast, this compound and oxypurinol are competitive inhibitors, meaning they compete with the natural substrate (xanthine) for the active site of the enzyme.[2]

Specificity Profile: On-Target vs. Off-Target Effects

A critical aspect of a drug's profile is its specificity. While potent on-target activity is desired, off-target interactions can lead to unintended side effects.

Febuxostat is characterized as a potent, non-purine, selective inhibitor of xanthine oxidase.[1][3] Studies have shown that at concentrations up to 100 µM, febuxostat has no significant inhibitory effect on other enzymes involved in purine and pyrimidine metabolism, such as guanine deaminase, hypoxanthine-guanine phosphoribosyltransferase, purine nucleoside phosphorylase, orotate phosphoribosyltransferase, and orotidine-5'-monophosphate decarboxylase.[3]

This compound , being a purine analogue, along with its metabolite oxypurinol, has been shown to inhibit other enzymes in these pathways.[3] For instance, weak allosteric inhibition of purine nucleoside phosphorylase by oxypurinol has been observed.[4][5] This broader activity profile may contribute to some of the adverse effects associated with this compound.

InhibitorOff-Target Enzyme(s)Effect
This compound/Oxypurinol Purine and pyrimidine metabolism enzymes (e.g., purine nucleoside phosphorylase)Inhibition
Febuxostat Guanine deaminase, HGPT, PNP, OPT, OMPDCNo significant inhibition

Table 2: Comparison of Off-Target Effects.

Visualizing the Mechanism of Action

To better understand the role of xanthine oxidase and the action of its inhibitors, the following diagrams illustrate the purine metabolism pathway and the experimental workflow for assessing inhibitor specificity.

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism PRPP PRPP IMP IMP PRPP->IMP Multiple Steps AMP_cat AMP IMP->AMP_cat IMP_cat IMP IMP->IMP_cat XMP XMP IMP->XMP Hypoxanthine Hypoxanthine IMP_salvage IMP Hypoxanthine->IMP_salvage HGPT Guanine Guanine GMP GMP Guanine->GMP HGPT Adenine Adenine AMP AMP Adenine->AMP APRT GMP_cat GMP GMP->GMP_cat Adenosine Adenosine AMP_cat->Adenosine Inosine Inosine IMP_cat->Inosine Xanthosine Xanthosine XMP->Xanthosine Guanosine Guanosine GMP_cat->Guanosine Adenosine->Inosine Hypoxanthine_cat Hypoxanthine Inosine->Hypoxanthine_cat Xanthine Xanthine Xanthosine->Xanthine Guanosine->Guanine Hypoxanthine_cat->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase

Caption: Purine metabolism pathway highlighting the central role of Xanthine Oxidase (XO).

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Enzyme Purified Xanthine Oxidase (XO) Incubation Pre-incubate XO with Inhibitor Enzyme->Incubation Substrate Xanthine Solution Reaction Initiate reaction by adding Xanthine Substrate->Reaction Inhibitor This compound or Febuxostat Solution Inhibitor->Incubation Buffer Phosphate Buffer (pH 7.5) Buffer->Incubation Incubation->Reaction Measurement Monitor uric acid formation (absorbance at 295 nm) Reaction->Measurement Lineweaver_Burk Lineweaver-Burk Plot Measurement->Lineweaver_Burk Ki_Calc Calculate Ki value Lineweaver_Burk->Ki_Calc Specificity Determine Specificity Profile Ki_Calc->Specificity

Caption: Experimental workflow for determining the specificity of XO inhibitors.

Experimental Protocols

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay is a standard method to determine the inhibitory potential of compounds against xanthine oxidase. The principle lies in measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the oxidation of xanthine by XO.

Materials:

  • Purified xanthine oxidase (from bovine milk or other sources)

  • Xanthine

  • This compound (as a reference inhibitor)

  • Febuxostat (or other test compounds)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer capable of reading UV absorbance

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in a suitable buffer (e.g., 150 µM in phosphate buffer).

    • Prepare stock solutions of this compound and febuxostat in an appropriate solvent (e.g., DMSO).

    • Prepare a working solution of xanthine oxidase in phosphate buffer (e.g., 0.01-0.1 units/mL). The exact concentration may need to be optimized.

  • Assay Mixture Preparation:

    • In a cuvette, prepare the assay mixture containing:

      • Phosphate buffer

      • A specific concentration of the inhibitor (this compound or febuxostat) or solvent control.

      • Xanthine oxidase solution.

    • The final volume is typically brought to 1 mL.

  • Pre-incubation:

    • Pre-incubate the assay mixture (enzyme, buffer, and inhibitor) at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the xanthine substrate to the pre-incubated mixture.

    • Immediately start monitoring the change in absorbance at 295 nm over a defined period (e.g., 3-5 minutes) using the spectrophotometer. Record the rate of increase in absorbance (ΔOD/min).

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100

Determination of Ki Value:

To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (xanthine) and the inhibitor. The data is then plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the type of inhibition (competitive, non-competitive, or mixed), and the Ki can be calculated from the intercepts and slopes of these lines.

Conclusion

References

Reproducibility of Allopurinol's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the variability and consistency of allopurinol's inhibitory effects on xanthine oxidase and its efficacy in reducing uric acid levels across different laboratory settings.

This guide provides a comprehensive comparison of the reproducibility of this compound's effects, a cornerstone medication for the management of hyperuricemia and gout. By examining data from various in vitro and in vivo studies, this document aims to offer researchers, scientists, and drug development professionals a clear perspective on the factors that can influence the experimental outcomes of this compound and its active metabolite, oxypurinol.

I. In Vitro Efficacy: Inhibition of Xanthine Oxidase

This compound's primary mechanism of action is the competitive inhibition of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][2][3] Its active metabolite, oxypurinol, is also a potent inhibitor of this enzyme.[1] However, the reported half-maximal inhibitory concentration (IC50) values for this compound show significant variability across different studies, ranging from 0.2 to 50 μM.[4] This variation can be attributed to differences in experimental protocols, including the source of the enzyme (e.g., bovine milk, human liver), the substrate used (hypoxanthine or xanthine), and assay conditions.

Below is a summary of IC50 values for this compound against xanthine oxidase from various studies:

Study Reference (paraphrased)Enzyme SourceSubstrateThis compound IC50 (µM)
Study by Fais et al. (as cited in a 2025 review)Not SpecifiedNot Specified2.588[4]
Study by Hameed and Ramadhan (2018)Not SpecifiedNot Specified1.7 (µg/mL)[5]
Study by Ahmad et al. (as cited in a study on Pistacia chinensis)Not SpecifiedHypoxanthine0.13 (µg/mL)[6]
Study by Ahmad et al. (as cited in a study on Pistacia chinensis)Not SpecifiedXanthine0.11 (µg/mL)[6]
Study on commercially available flavonoidsNot SpecifiedXanthine24 (µg/mL)[7]
Study on Egyptian propolisNot SpecifiedNot Specified0.82[8]
Study on Euphorbia hirta extractNot SpecifiedNot Specified6.94 (µg/mL)[9]

Note: Direct comparison of µg/mL and µM values requires knowledge of the molar mass of this compound (136.11 g/mol ). The variability in reported units further highlights the need for standardized reporting in the literature.

II. In Vivo Efficacy: Reduction of Uric Acid Levels

In vivo studies, both in animal models and human clinical trials, consistently demonstrate the uric acid-lowering effects of this compound. However, the magnitude of this effect and the proportion of subjects achieving target serum urate levels can vary depending on the dosage, duration of treatment, and the specific population studied.

Animal Studies

Animal models are crucial for preclinical evaluation of this compound's efficacy. Studies in rabbits and broiler chickens have shown significant reductions in uric acid levels following this compound administration. For instance, a study in rabbits demonstrated that this compound at a dose of 2 mg/kg/day significantly reduced uric acid levels.[10] In broiler chickens, this compound at doses of 25 and 50 mg/kg also led to decreased plasma uric acid concentrations.[11] However, it is important to note that species-specific differences in purine metabolism can influence the outcomes.

Human Studies and Clinical Trials

In humans, the standard therapeutic goal is to reduce serum urate levels to below 6 mg/dL.[3] Meta-analyses of clinical trials provide robust data on the efficacy of different this compound dosages.

Study Type / ReferenceThis compound DosageComparatorPercentage of Patients Achieving Target Serum Urate (<6 mg/dL)Key Findings
Meta-analysis[1]≤40 mg/dayFebuxostatLower than FebuxostatFebuxostat was more likely to achieve the target.
Meta-analysis[1]40-80 mg/dayFebuxostatLower than FebuxostatFebuxostat showed greater efficacy.
Meta-analysis[1]>80 mg/dayFebuxostatLower than FebuxostatHigh-dose febuxostat was most effective.
Clinical Study[3]100 mg/day-24.2% (men), 24.4% (women)Dose-dependent increase in achieving target levels.
Clinical Study[3]200 mg/day-40.6% (men), 56.9% (women)Dose-dependent increase in achieving target levels.
Clinical Study[3]≥300 mg/day-64.7% (men), 66.7% (women)Dose-dependent increase in achieving target levels.
Cochrane Review[12][13]300 mg/dayPlacebo96%Significantly more patients achieved target with this compound.
Cochrane Review[12][13]up to 300 mg/dayFebuxostat 80 mg/day38%Febuxostat was more effective in achieving the target.

These data highlight that while this compound is effective, a significant portion of patients may not reach the target serum urate level at the commonly prescribed dose of 300 mg/day.[14] This underscores the importance of a treat-to-target approach with dose titration to achieve optimal outcomes.[15]

III. Experimental Protocols

To facilitate the reproducibility of research findings, detailed and standardized experimental protocols are essential.

In Vitro Xanthine Oxidase Inhibition Assay

A common method for assessing the in vitro inhibitory activity of this compound against xanthine oxidase involves the following steps:

  • Enzyme and Substrate Preparation: A solution of xanthine oxidase (e.g., from bovine milk) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5). A solution of the substrate, either hypoxanthine or xanthine, is also prepared in the same buffer.

  • Incubation: The test compound (this compound) at various concentrations is pre-incubated with the xanthine oxidase solution for a specific period at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Measurement: The rate of uric acid formation is measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (typically around 295 nm).

  • Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC50 value is then determined from the dose-response curve.

In Vivo Hyperuricemia Animal Model

A frequently used animal model to evaluate the in vivo efficacy of this compound involves the induction of hyperuricemia:

  • Animal Model: Rodents (e.g., rats or mice) or rabbits are often used.

  • Induction of Hyperuricemia: Hyperuricemia can be induced by administering a uricase inhibitor, such as potassium oxonate, or by feeding a purine-rich diet.

  • Drug Administration: this compound is administered orally or via injection at different doses to different groups of animals. A control group receives the vehicle.

  • Sample Collection: Blood samples are collected at specific time points after drug administration.

  • Uric Acid Measurement: Serum or plasma uric acid levels are measured using a colorimetric assay or high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage reduction in uric acid levels in the this compound-treated groups is compared to the hyperuricemic control group.

IV. Visualizing the Mechanisms and Workflows

To better understand the processes involved in this compound's action and its evaluation, the following diagrams illustrate the key signaling pathway and experimental workflows.

Allopurinol_Mechanism cluster_purine_catabolism Purine Catabolism cluster_allopurinol_action This compound Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Gout Gout Uric_Acid->Gout Leads to This compound This compound Oxypurinol Oxypurinol This compound->Oxypurinol Metabolism Xanthine_Oxidase_Inhibition Xanthine Oxidase Inhibition This compound->Xanthine_Oxidase_Inhibition Inhibits Oxypurinol->Xanthine_Oxidase_Inhibition Inhibits Reduced_Uric_Acid Reduced Uric Acid Xanthine_Oxidase_Inhibition->Reduced_Uric_Acid Results in

Caption: this compound's mechanism of action via xanthine oxidase inhibition.

In_Vitro_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Xanthine Oxidase Solution D Pre-incubate Enzyme with this compound A->D B Prepare Substrate Solution (Hypoxanthine/Xanthine) E Initiate Reaction with Substrate B->E C Prepare this compound Solutions (Varying Concentrations) C->D D->E F Monitor Absorbance Change (Spectrophotometry) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.